molecular formula C9H16O B1294589 2-Butylcyclopentanone CAS No. 934-42-9

2-Butylcyclopentanone

Cat. No.: B1294589
CAS No.: 934-42-9
M. Wt: 140.22 g/mol
InChI Key: ZAQYRXDJFINJJE-UHFFFAOYSA-N
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Description

2-Butylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylcyclopentan-1-one
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InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYRXDJFINJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883619
Record name Cyclopentanone, 2-butyl-
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Molecular Weight

140.22 g/mol
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CAS No.

934-42-9
Record name 2-Butylcyclopentanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2-butyl-
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Record name Cyclopentanone, 2-butyl-
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Record name Cyclopentanone, 2-butyl-
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Record name 2-butylcyclopentanone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Butylcyclopentanone (CAS 934-42-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylcyclopentanone, with the CAS number 934-42-9, is an alicyclic ketone that is structurally characterized by a five-membered cyclopentanone ring substituted with a butyl group at the alpha-position. This compound and its analogs are of significant interest, primarily within the fragrance and flavor industries, for their distinct aromatic profiles.[1][2] Beyond its sensory applications, the study of this compound provides a valuable model for understanding the chemical reactivity and stereochemistry of substituted cyclic ketones, which are pivotal structural motifs in numerous biologically active molecules and natural products. This guide offers a comprehensive technical overview of this compound, encompassing its synthesis, characterization, applications, and safety considerations, designed to be a valuable resource for professionals in organic synthesis and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. These properties are summarized in the table below.

PropertyValueSource
CAS Number 934-42-9PubChem[3]
Molecular Formula C₉H₁₆OPubChem[3]
Molecular Weight 140.22 g/mol PubChem[3]
IUPAC Name 2-butylcyclopentan-1-onePubChem[3]
Appearance Not explicitly stated, but likely a colorless to pale yellow liquid based on similar compounds.Inferred
Boiling Point Not explicitly stated.
Density Not explicitly stated.
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.Inferred

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the α-alkylation of cyclopentanone. This reaction proceeds via the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with an appropriate butyl electrophile, typically a butyl halide.[4]

Reaction Mechanism: Enolate Alkylation

The synthesis is a classic example of an SN2 reaction involving an enolate nucleophile. The choice of base is critical to ensure complete and irreversible formation of the enolate, thereby preventing side reactions such as self-condensation of the starting ketone.[4] Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often preferred for this purpose.

G Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Product This compound Enolate->Product SN2 Attack ButylBromide 1-Bromobutane ButylBromide->Product LiBr LiBr Product->LiBr Byproduct Base Strong Base (e.g., LDA) Base->Cyclopentanone

Caption: Synthetic pathway for this compound via enolate alkylation.

Experimental Protocol: Synthesis via Enolate Alkylation

The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol is based on established methods for α-alkylation of ketones and has not been sourced from a specific publication for this compound.[4] Researchers should conduct their own risk assessment and optimization.

Materials:

  • Cyclopentanone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: A solution of cyclopentanone in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

  • Alkylation: 1-Bromobutane is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Spectroscopic Analysis

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The following is a theoretical analysis of the expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ketone)~1745Strong
C-H (sp³ alkanes)2850-2960Strong

The most prominent peak will be the strong carbonyl stretch around 1745 cm⁻¹, which is typical for a five-membered cyclic ketone.[5] The C-H stretching vibrations of the butyl group and the cyclopentanone ring will appear in the 2850-2960 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different proton environments in the molecule. The approximate chemical shifts (δ) are predicted as follows:

  • α-proton on the cyclopentanone ring (next to the butyl group): This proton will be a multiplet in the region of 2.2-2.5 ppm.

  • Protons on the cyclopentanone ring: These will appear as multiplets between 1.5 and 2.2 ppm.

  • Protons on the butyl chain:

    • -CH₂- attached to the ring: ~1.3-1.6 ppm (multiplet)

    • Internal -CH₂- groups: ~1.2-1.4 ppm (multiplet)

    • Terminal -CH₃ group: ~0.9 ppm (triplet)

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in their unique chemical environments. Predicted chemical shifts are:

  • C=O (Ketone): ~220 ppm[7]

  • α-Carbon with butyl group: ~50-55 ppm

  • Other cyclopentanone ring carbons: ~20-40 ppm

  • Butyl chain carbons: ~14-35 ppm[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern is expected to be dominated by two main pathways:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This can result in the loss of the butyl radical (•C₄H₉) to give a fragment at m/z = 83, or the loss of a C₄H₇O• radical to give a fragment at m/z = 57.

  • McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For this compound, this would result in the elimination of propene (C₃H₆) and the formation of a radical cation at m/z = 98.[9]

G Start This compound (m/z = 140) Alpha1 Loss of •C₄H₉ (m/z = 83) Start->Alpha1 α-Cleavage Alpha2 Loss of •C₄H₇O (m/z = 57) Start->Alpha2 α-Cleavage McLafferty McLafferty Rearrangement Loss of C₃H₆ (m/z = 98) Start->McLafferty

Caption: Predicted mass spectrometry fragmentation pathways of this compound.

Applications in Fragrance and Flavor

2-Alkyl-substituted cyclopentanones are a known class of fragrance ingredients.[1][9] While specific olfactory data for this compound is not widely published, information on analogous compounds provides strong indications of its potential scent profile. For instance, 2-cyclopentylcyclopentanone is described as having fresh, green, and cool minty notes.[10] Other 2-alkylated cyclopentanones are known to contribute fruity, floral, and woody characteristics to fragrance compositions.[2] It is therefore highly probable that this compound possesses a complex aroma with fruity, green, and possibly waxy or herbaceous undertones, making it a potentially valuable component in a variety of fragrance formulations for consumer products.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Health Hazards:

    • May cause skin and eye irritation.[13]

    • May be harmful if swallowed or inhaled.

    • Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult the SDS of structurally related compounds for more detailed safety information.

Conclusion

This compound is a fascinating molecule with both practical applications in the fragrance industry and academic significance as a model for studying the synthesis and reactivity of substituted alicyclic ketones. While a comprehensive body of literature specifically dedicated to this compound is not extensive, a strong understanding of its properties, synthesis, and characterization can be derived from the well-established principles of organic chemistry and data from analogous structures. This technical guide provides a solid foundation for researchers and professionals working with or interested in this compound, highlighting the key aspects of its chemistry and potential applications. Further research into its specific olfactory properties and biological activity could unveil new and exciting uses for this versatile ketone.

References

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hexylcyclopentanone. Food and Chemical Toxicology, 50, S625–S630. [Link]

  • Panten, J., & Surburg, H. (2015). Flavors and Fragrances, 6. Aliphatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry (1st ed.). Wiley. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102524, this compound. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. Food and Chemical Toxicology, 50, S661–S663. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

  • Oreate AI. (2024, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity.
  • Google Patents. (n.d.). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and olfactive descriptors of cyclopentanone-derived fragrances (±)-1–(±)-3. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone, 4884-24-6. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Evans, D. A. (n.d.).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclopentanone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Retrieved from [Link]

  • YouTube. (2023, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

Sources

The 2-Alkyl-Cyclopentanone Scaffold: From Jasmone Mimicry to Prostaglandin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the 2-alkyl-cyclopentanone family—a structural motif that bridges the gap between high-value fragrance materials (jasmonoids) and critical pharmaceutical intermediates (prostaglandins). While historically discovered through the deconstruction of Jasminum grandiflorum absolutes, this scaffold has evolved into a staple of industrial organic synthesis. This document details the transition from difficult direct alkylation methods to the robust aldol-hydrogenation protocols used today, providing researchers with actionable, self-validating workflows.

Part 1: Historical Genesis & Natural Occurrence[1]

The Jasmine Deconstruction

The history of 2-alkyl-cyclopentanones is inextricably linked to the analysis of jasmine oil. In the early 20th century, the "jasmine" odor was highly prized but chemically obscure. The breakthrough came in the 1930s when Leopold Ruzicka and colleagues (following earlier work by Hesse and Müller) elucidated the structure of Jasmone (cis-3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one).

While Jasmone contains an unsaturated ring and side chain, researchers quickly realized that the 2-alkyl-cyclopentanone core was the pharmacophore responsible for the characteristic "blooming" floralcy. This led to the hypothesis that saturating the ring (to improve chemical stability) while maintaining the alpha-alkyl substitution could yield commercially viable mimics.

  • Key Discovery: The identification of cis-jasmone led to the synthetic pursuit of Dihydrojasmone (2-pentyl-2-cyclopenten-1-one) and its fully saturated analog, 2-pentyl-cyclopentanone (often trade-named Delphone or similar).

  • Natural Presence: Beyond jasmine, simple 2-alkyl-cyclopentanones have been identified in dairy fats (milk lactones precursors) and heated fats, contributing to creamy/waxy flavor profiles.

Part 2: Synthetic Evolution (The "How")

The synthesis of 2-alkyl-cyclopentanones represents a classic case study in overcoming the limitations of enolate chemistry.

The Direct Alkylation Problem

Classically, treating cyclopentanone with a base (e.g., NaOEt) and an alkyl halide results in a mixture of products.

  • The Failure Mode: The mono-alkylated product is less acidic than the starting material but more sterically hindered; however, rapid proton exchange often leads to polyalkylation (gem-dialkyl or 2,5-dialkyl species).

  • Result: Low yields and difficult fractional distillation.

The Stork Enamine Solution

To solve polyalkylation, Gilbert Stork introduced the enamine method. By converting cyclopentanone to a pyrrolidine enamine, the nucleophilic character is softened, allowing for controlled mono-alkylation. While elegant, this method requires stoichiometric amine and hydrolysis steps, making it less atom-economical for bulk manufacturing.

The Industrial Standard: Aldol Condensation + Hydrogenation

Today, the dominant route is the Aldol-Dehydration-Hydrogenation sequence. This method is self-validating because the intermediate (2-alkylidene) is chemically distinct (UV active, higher boiling point) from the starting material, allowing easy monitoring.

Visualization: Synthetic Pathway Logic

SyntheticEvolution Start Cyclopentanone Direct Direct Alkylation (Base + R-X) Start->Direct Old Method Aldol Aldol Condensation (+ Aldehyde) Start->Aldol Industrial Std Poly Polyalkylation Mix (Low Yield) Direct->Poly Side Reaction Alkylidene 2-Alkylidene Intermediate Aldol->Alkylidene -H2O Hydro Hydrogenation (Pd/C + H2) Alkylidene->Hydro Reduction Target 2-Alkyl-Cyclopentanone (High Purity) Hydro->Target >95% Yield

Caption: Evolution of synthesis showing the shift from direct alkylation (prone to side products) to the robust Aldol-Hydrogenation route.

Part 3: Detailed Experimental Protocol

Target Molecule: 2-Pentylcyclopentanone (CAS: 4819-67-4) Methodology: Base-catalyzed Aldol Condensation followed by Catalytic Hydrogenation.

Phase 1: Condensation (Formation of 2-pentylidenecyclopentanone)
  • Reagents: Cyclopentanone (1.0 eq), Valeraldehyde (Pentanal) (1.05 eq), NaOH (aq, 2%), Water.

  • Mechanism: Cross-aldol condensation. Cyclopentanone (kinetic enolate) attacks the more electrophilic aldehyde.

  • Protocol:

    • Charge a reactor with cyclopentanone and 2% aqueous NaOH.

    • Heat to 15°C (cool to prevent self-condensation).

    • Slowly feed Valeraldehyde over 2 hours. Control Point: Exotherm management is critical to prevent polymerization.

    • Reflux for 1 hour to drive dehydration (elimination of water) to form the

      
      -unsaturated ketone.
      
    • Validation: Monitor disappearance of aldehyde via GC. The product, 2-pentylidenecyclopentanone, will appear as a distinct peak with a higher retention time.

Phase 2: Hydrogenation (Saturation)
  • Reagents: 2-Pentylidenecyclopentanone (crude from Phase 1), Pd/C catalyst (5% loading), Hydrogen gas.[1]

  • Protocol:

    • Transfer the washed organic layer from Phase 1 to a high-pressure autoclave.

    • Add Pd/C catalyst (0.5 wt% relative to substrate).[1]

    • Pressurize with

      
       to 5–10 bar; heat to 80–100°C.
      
    • Endpoint: Reaction stops consuming hydrogen.

    • Purification: Filter catalyst and distill.

    • Expected Yield: >95% (2 steps).

Expert Insight: Unlike the reduction of jasmone analogs where the side-chain double bond must be preserved (requiring Lindlar catalysts), this protocol aims for full saturation. Therefore, standard Pd/C is preferred for its efficiency and cost.

Part 4: Structural-Activity Relationships (SAR) & Applications

The length of the alkyl chain at the C2 position drastically alters the physicochemical and olfactory properties of the molecule.

Table 1: SAR of 2-Alkyl-Cyclopentanones
Alkyl Chain (R)Common NameOdor ProfilePrimary Application
C5 (n-Pentyl) Delphone / 2-PentylcyclopentanoneFruity, Ethereal, Jasmine-like, LactonicFunctional perfumery (soaps, detergents), Jasmone replacer.
C6 (n-Hexyl) 2-HexylcyclopentanoneWaxy, Green, FattyDairy flavor reconstitution; less used in fine fragrance.
C7 (n-Heptyl) Alismone / FleuroneOily, Herbaceous, Cis-Jasmone characterFine fragrance (floral heart notes), Prostaglandin synthesis.
CH2-COOMe Methyl Dihydrojasmonate (Hedione)*Transparent Floral, CitrusStructurally related analog; one of the most used fragrance ingredients in history.
Pharmaceutical Utility: Prostaglandins

The 2-alkyl-cyclopentanone scaffold is not merely an olfactory agent; it is a "privileged structure" in the synthesis of prostaglandins (PGs).

  • Mechanism: The cyclopentanone ring serves as the "head" of the prostaglandin molecule.

  • Synthesis: 2-alkyl-cyclopentenones (the unsaturated precursors) are often used as Michael acceptors to attach the second chain (omega-chain) required for PG activity.

  • Example: Synthesis of 11-deoxyprostaglandins . The 2-alkyl chain mimics the alpha-chain of natural prostaglandins.

Visualization: Prostaglandin Precursor Logic

Prostaglandins Scaffold 2-Alkyl-Cyclopentenone (The Core) Michael Michael Addition (Organocuprate Reagent) Scaffold->Michael + Omega Chain PG 11-Deoxyprostaglandin (Therapeutic Agent) Michael->PG Functionalization

Caption: The 2-alkyl-cyclopentenone scaffold serves as the electrophilic acceptor for the rapid assembly of prostaglandin analogs.

References

  • European Patent Office. (2003). EP1316541A1: Process for producing 2-alkyl-2-cyclopentenones.
  • Wakamatsu, T., et al. (1978).[2] A Convenient Synthesis of 2-Alkylcyclopentenones, Important Prostaglandin Intermediates. Synthetic Communications. Retrieved from [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. Retrieved from [Link]

  • Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. University of Groningen. Retrieved from [Link]

Sources

Thermodynamic Properties of Substituted Cyclopentanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Relevance

Substituted cyclopentanones represent a cornerstone structural motif in high-value chemical manufacturing, serving as critical intermediates for fragrance ingredients (e.g., cis-jasmone, methyl jasmonate) and pharmaceuticals (e.g., prostaglandins, cyclopentenone antimicrobials).

Unlike six-membered rings, which settle into well-defined chair conformations, cyclopentanones exhibit unique pseudorotational mobility . This conformational flexibility profoundly influences their thermodynamic stability, reactivity profiles, and receptor binding affinities.

This guide provides a rigorous analysis of the thermodynamic properties of these systems, bridging the gap between theoretical conformational analysis and practical experimental determination. It is designed for process chemists and medicinal chemists requiring precise data for synthetic optimization and drug design.

Conformational Dynamics & Stability

The thermodynamic behavior of substituted cyclopentanones is governed by the ring's attempt to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain).

The Pseudorotation Phenomenon

Planar cyclopentanone is highly unstable due to maximal eclipsing of C-H bonds. To relieve this, the ring puckers. However, unlike cyclohexane, there is no single deep energy minimum. Instead, the molecule undergoes pseudorotation , a wave-like motion where the ring atoms move out of the plane in sequence without passing through a high-energy planar transition state.

  • Envelope (

    
    ):  One carbon is out of the plane of the other four.[1][2]
    
  • Half-Chair (

    
    ):  Three carbons are coplanar, while two are displaced above and below the plane.
    

For unsubstituted cyclopentanone, the energy barrier between these forms is negligible (


 kcal/mol), making the ring highly fluxional.
Substituent Locking

Introducing a substituent (e.g., a methyl group at C2) breaks this degeneracy. The substituent prefers a "pseudo-equatorial" position to minimize 1,3-diaxial-like steric interactions.

  • Thermodynamic Consequence: The equilibrium shifts toward the specific envelope conformation that places the substituent in the least sterically hindered position.

  • Synthetic Implication: This "locking" effect directs the stereochemical outcome of nucleophilic attacks (e.g., hydride reductions), often favoring trans products via steric approach control.

Visualization: Pseudorotation Pathway

The following diagram illustrates the interconversion between the Envelope and Half-Chair conformations, highlighting the low-energy barrier.

Pseudorotation Fig 1. Pseudorotation cycle between Envelope and Half-Chair conformers. Envelope Envelope (Cs) (Most Stable for Mono-subst.) Transition Pseudorotation (Fluxional Motion) Envelope->Transition Low Barrier (<0.5 kcal/mol) HalfChair Half-Chair (C2) (Twisted) Transition->HalfChair HalfChair->Envelope Rapid Interconversion

Thermochemical Data

Accurate enthalpy values are essential for calculating equilibrium constants and heat balances in industrial reactors.

Standard Enthalpies (298.15 K)

The following table synthesizes critically evaluated data for cyclopentanone and its methyl derivative. Note the impact of the methyl group on the enthalpy of formation (


).
CompoundState

(kJ/mol)

(kJ/mol)

(kJ/mol)
Cyclopentanone Liquid-240.4 ± 1.142.6 ± 0.2-2775.2 ± 0.8
Gas-197.8 ± 1.3
2-Methylcyclopentanone Liquid-273.5 ± 2.144.8 ± 0.5-3430.1 ± 1.5
Gas-228.7 ± 2.5

Data Sources: NIST Chemistry WebBook [1], TRC Thermodynamic Tables [2].

Estimation via Group Additivity

For complex derivatives (e.g., 2-pentylcyclopentanone) where experimental data is lacking, Benson’s Group Additivity method is the industry standard.

  • Base Ring: Cyclopentanone ring correction (

    
    ).
    
  • Additions: Sum of group contributions (e.g.,

    
     for methyl).
    
  • Correction: Steric corrections must be applied for cis-2,3-disubstitution patterns due to envelope strain.

Experimental Methodologies

To generate high-trust data for new chemical entities (NCEs), two primary protocols are recommended.

Protocol A: Static Bomb Calorimetry (Determining )

This is the gold standard for determining the enthalpy of formation.

Mechanism:

  • Pelletization: The substituted cyclopentanone is enclosed in a Mylar or gelatin capsule (to prevent evaporation) and pelletized.

  • Combustion: The sample is burned in excess high-purity oxygen (3.0 MPa) within a stainless steel bomb.

  • Corrections:

    • Washburn Corrections: Adjust for non-standard states of reactants/products.

    • Nitric Acid Correction: Titrate the bomb washings to correct for

      
       formed from atmospheric 
      
      
      
      traces.
  • Calculation:

    
     is derived from 
    
    
    
    using Hess's Law and the known enthalpies of
    
    
    and
    
    
    .
Protocol B: Transpiration Method (Determining )

For volatile fragrance intermediates, the transpiration method is superior to static methods as it operates at equilibrium.

Workflow:

  • Saturation: An inert carrier gas (

    
     or He) flows over the liquid sample held at a constant temperature (
    
    
    
    ).
  • Equilibrium: The flow rate must be optimized (the "plateau region") where the gas is fully saturated but no aerosol formation occurs.

  • Collection: The vapor is condensed in a cold trap (liquid

    
     or dry ice/acetone).
    
  • Quantification: The mass of the condensate is determined by GC-FID or gravimetry.

  • Derivation: Vapor pressure (

    
    ) is calculated using Dalton’s Law. 
    
    
    
    is obtained from the slope of
    
    
    vs
    
    
    (Clausius-Clapeyron).
Visualization: Transpiration Apparatus

The following diagram details the critical path for a valid transpiration experiment.

TranspirationMethod Fig 2. Transpiration method workflow for vapor pressure determination. CarrierGas Carrier Gas (N2/He) MFC Mass Flow Controller CarrierGas->MFC Regulated Flow Saturator Saturator Coil (Thermostat Bath) MFC->Saturator Dry Gas Condenser Cold Trap (Condenser) Saturator->Condenser Saturated Vapor (Equilibrium) Analysis GC/Gravimetric Analysis Condenser->Analysis Condensate

Applications in Synthesis & Drug Design

Thermodynamic vs. Kinetic Enolates

In drug synthesis, controlling the regioselectivity of alkylation is paramount.

  • Kinetic Control (LDA, -78°C): Removes the less hindered proton (usually at C5), forming the less substituted enolate.

  • Thermodynamic Control (NaOEt, Reflux): Forms the more substituted enolate (at C2).

  • Thermodynamic Insight: The stability difference between the tetrasubstituted and trisubstituted double bond in the enolate intermediate is approximately 2-4 kcal/mol. Understanding this energy gap allows for the precise tuning of reaction temperature to achieve high regioselectivity (>95:5).

Case Study: Prostaglandin Synthesis

The "three-component coupling" strategy for prostaglandin synthesis relies on the thermodynamic stability of the cyclopentenone core. The enone system is stabilized by conjugation, but the introduction of side chains (alpha and omega chains) introduces steric strain.

  • Design Rule: Modifications at C2 (alpha-chain) generally increase the stability of the trans-isomer relative to the cis-isomer by ~1.5 kcal/mol, driving the stereochemical outcome of subsequent functionalizations.

References

  • NIST Chemistry WebBook. Cyclopentanone: Gas phase thermochemistry data. National Institute of Standards and Technology.[3][4] [Link]

  • Thermodynamics Research Center (TRC). Thermophysical Properties of 2-Methylcyclopentanone. NIST/TRC Web Thermo Tables.[4] [Link]

  • Wiberg, K. B., et al. (1991).[4] Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups.[4] Journal of the American Chemical Society, 113(9), 3447-3450. [Link]

  • Verevkin, S. P., et al. (2003). Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic nitriles by the transpiration method. Fluid Phase Equilibria, 209(2), 265-283. (Standard protocol reference). [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[5] Wiley-Interscience. (Authoritative source on conformational analysis).

Sources

Technical Guide: Strategic Sourcing and Validation of 2-Butylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 934-42-9 (n-butyl isomer) | Grade: Fine Chemical / Pharma Intermediate[1]

Executive Summary

This technical guide addresses the commercial landscape, quality control, and application parameters of 2-Butylcyclopentanone .[1] While often overshadowed by its structural analogs (e.g., jasmonates or tert-butyl derivatives), this compound serves as a critical scaffold in the synthesis of chiral pharmaceutical intermediates and bioactive lipid analogs.[1]

Key Insight for Drug Developers: The primary supply chain risk for this target is isomer confusion .[1] Commercial catalogs often list "Butylcyclopentanone" without specifying n-, iso-, or tert- chains, or the stereochemistry at the C2 position.[1] This guide establishes a self-validating sourcing protocol to mitigate these risks.

Part 1: Chemical Profile & Technical Specifications

Before engaging suppliers, the exact chemical identity must be defined to prevent the procurement of structural isomers that will fail in downstream synthesis.[1]

Identity Matrix
ParameterSpecificationTechnical Note
IUPAC Name 2-butylcyclopentan-1-oneOften mislabeled as "2-n-butyl..." in older catalogs.[1]
CAS Number 934-42-9 CRITICAL: Do not confuse with 3-tert-butyl (CAS 5581-94-2) or 2-tert-butyl (CAS 1728-46-7).[1]
Molecular Formula C₉H₁₆OMW: 140.22 g/mol
Chirality C2 Center (Racemic or Enantioenriched)Commercial standard is Racemic .[1] Enantiopure forms require custom synthesis.[1]
Boiling Point ~208–210 °C (760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Structural Isomerism Risks

The term "Butyl" is ambiguous in bulk chemical trading.[1]

  • Target: 2-n-butylcyclopentanone (Linear chain, lipophilic tail).[1]

  • Common Impurity/Substitute: 2-Isobutylcyclopentanone (Branched, different steric profile).[1]

  • False Friend: 2-tert-butylcyclopentanone (Bulky, sterically hindered ketone, unreactive in many aldol condensations).[1]

Part 2: Strategic Sourcing & Supplier Landscape[1]

The supply chain for this compound is bifurcated between Catalog Distributors (mg to kg) and Contract Manufacturing Organizations (CMOs) (kg to tons).[1] It is currently listed as TSCA Inactive in the US, meaning it is strictly for R&D use unless a Significant New Use Notice (SNUN) is filed for commercial production.[1]

Supplier Tiering[1]
TierSupplier TypeTypical PurityLead TimeRecommended For
Tier 1 Global Catalog (Sigma/Merck, TCI, Biosynth)>95%1–2 WeeksBench-scale screening, Reference standards.[1]
Tier 2 Specialized Aggregators (MolPort, BenchChem)>93%2–4 WeeksPilot scale (100g – 1kg).[1] Sourced often from Eastern Europe/Asia.[1][2]
Tier 3 Custom Synthesis (CMOs)>98%8–12 WeeksGMP production, stereospecific requirements.[1]
Sourcing Decision Logic (DOT Visualization)

The following workflow illustrates the decision process for selecting a supplier based on regulatory and purity constraints.

SourcingLogic Start Requirement Definition Scale Scale Needed? Start->Scale Isomer Stereochemistry? Scale->Isomer < 1kg Reg Regulatory (TSCA)? Scale->Reg > 1kg Tier1 Tier 1: Catalog (Sigma/TCI) Isomer->Tier1 Racemic OK Tier3 Tier 3: Custom Synthesis (CMO) Isomer->Tier3 Enantiopure Reg->Tier1 R&D Exempt Reg->Tier3 Commercial/Bulk

Figure 1: Strategic sourcing decision tree for this compound, prioritizing regulatory compliance and stereochemical requirements.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in early-stage drug development.[1] The following "Self-Validating" protocol ensures the material identity.

The "Triangulation" Validation Method

To confirm the n-butyl chain and rule out iso/tert isomers, a single analytical method is insufficient.[1]

  • GC-MS (Purity & MW):

    • Objective: Confirm Molecular Weight (140.22) and fragmentation pattern.[1]

    • Key Fragment: Look for the McLafferty rearrangement characteristic of the ketone.[1]

    • Rejection Criteria: Purity < 95% (common impurities include unreacted cyclopentanone).[1]

  • 1H-NMR (Structural Certainty):

    • Objective: Distinguish the alkyl chain.

    • Marker Signal: The terminal methyl group of the n-butyl chain will appear as a triplet (t) around 0.9 ppm.[1]

    • Differentiation: An isopropyl (isobutyl derivative) would show a doublet (d) .[1] A tert-butyl group would show a strong singlet (s) .[1]

QC Workflow Diagram

QC_Workflow Sample Incoming Sample GCMS GC-MS Analysis Sample->GCMS Decision1 MW = 140.2? GCMS->Decision1 NMR 1H-NMR Analysis Decision1->NMR Yes Reject Quarantine/Reject Decision1->Reject No Decision2 Methyl Signal? NMR->Decision2 Release Release to Lab Decision2->Release Triplet (n-butyl) Decision2->Reject Singlet/Doublet

Figure 2: Quality Control workflow emphasizing the NMR discrimination of alkyl chain isomers.

Part 4: Application in Drug Development[3]

This compound is not merely a solvent; it is a chiral scaffold precursor .[1] Its utility lies in its ability to undergo asymmetric reduction and functionalization.[1]

Synthetic Utility
  • Prostaglandin Analogs: The cyclopentanone ring is the core structure for prostaglandins.[1] The 2-alkyl chain mimics the lipophilic tails found in natural eicosanoids.[1]

  • Kinetic vs. Thermodynamic Enolates: The compound is used to study regioselective alkylation.[1] The butyl group directs incoming electrophiles to the less hindered alpha-position (C5) under kinetic control, or allows substitution at C2 under thermodynamic control.[1]

Handling & Safety (HSE)
  • Flash Point: ~78°C (Combustible).[1][3]

  • Toxicology: Data is limited (often extrapolated from cyclopentanone).[1]

    • Protocol: Treat as a potential neurotoxin and irritant.[1]

    • PPE:[3][4] Nitrile gloves (0.11mm) are generally sufficient for splash protection, but butyl rubber is recommended for prolonged exposure.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102524, Cyclopentanone, 2-butyl-. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link](Note: Search via Formula C9H16O)

Sources

Conformational Dynamics of 2-Butylcyclopentanone: A Theoretical & Spectroscopic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational analysis of 2-butylcyclopentanone represents a complex intersection of ring strain, pseudorotation, and steric interference. Unlike the rigid chair conformation of cyclohexane, the cyclopentanone ring exists in a dynamic equilibrium between envelope (


)  and twist (

)
forms, with a pseudorotation barrier often lower than thermal noise at room temperature (

kcal/mol).

This guide provides a rigorous computational workflow for modeling these dynamics. It addresses the specific challenge of the 2-butyl substituent, which introduces significant entropic complexity via alkyl chain rotamers (anti/gauche) and modulates the ring's puckering amplitude. The methodology described herein integrates Molecular Mechanics (MM) conformational searching with Density Functional Theory (DFT) optimization and Vibrational Circular Dichroism (VCD) validation.

Section 1: Structural Dynamics & Energetics

The Pseudorotation Landscape

The cyclopentanone ring is never planar. Planarity introduces maximal eclipsing strain (torsional strain) between adjacent hydrogens. To relieve this, the ring puckers.[1]

  • Envelope (

    
    ):  One atom is out of the plane of the other four.
    
  • Twist (

    
    ):  Three atoms are in a plane, with two adjacent atoms displaced above and below.
    

For this compound, the substituent at the


-position (C2) breaks the symmetry. The butyl group prefers the pseudo-equatorial  position to minimize 1,3-diaxial-like steric interactions. However, the energy difference between pseudo-equatorial and pseudo-axial is small (~1.5 kcal/mol), meaning a significant population of the axial conformer exists at room temperature.
The Butyl Chain Contribution

The butyl group (


) adds rotational degrees of freedom. Theoretical models must account for:
  • Ring-Chain Coupling: The orientation of the butyl group (specifically the

    
     dihedral) influences the preferred puckering angle of the ring.
    
  • Dispersion Forces: Long alkyl chains can fold back toward the ring. Standard DFT functionals (like B3LYP) often fail to capture these attractive London dispersion forces. Dispersion-corrected functionals (e.g.,

    
    B97X-D or B3LYP-D3)  are mandatory for accurate energy ranking.
    

Section 2: Computational Methodology

The Protocol

To ensure scientific integrity, we employ a "funnel" approach: starting with low-cost/high-throughput methods and refining with high-level theory.

Step 1: Stochastic Conformational Search (MM)
  • Objective: Identify all local minima (ring puckers + chain rotamers).

  • Force Field: MMFF94s or OPLS3e (specifically tuned for organic conformers).

  • Solvent: Gas phase (initial) or Implicit Solvation (e.g., Chloroform).

  • Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization (DFT)
  • Theory Level:

    
    B97X-D / 6-311+G(d,p).
    
    • Why

      
      B97X-D? It includes long-range atom-atom dispersion corrections essential for the butyl chain interactions.
      
    • Why Diffuse Functions (+)? Essential for describing the lone pair electron density on the carbonyl oxygen.

  • Convergence Criteria: "Tight" or "Very Tight" (RMS Force

    
     a.u.) to ensure the structure is a true minimum on the flat pseudorotation surface.
    
Step 3: Frequency & Thermochemistry
  • Validation: Ensure zero imaginary frequencies.

  • Gibbs Free Energy (

    
    ):  Calculate at 298.15K.
    
  • Boltzmann Population: Weight conformers based on

    
    .
    
Workflow Visualization

The following diagram illustrates the critical path from structure generation to spectroscopic validation.

G Start This compound (2D Structure) MM_Search Stochastic Search (MMFF94/OPLS3e) Start->MM_Search Generate Rotamers Filter Filter: < 5 kcal/mol MM_Search->Filter 100+ Structures DFT_Opt DFT Optimization wb97X-D/6-311+G(d,p) Filter->DFT_Opt ~10-20 Unique Conf Freq Freq Calculation (Check Imaginary) DFT_Opt->Freq Minimization Freq->DFT_Opt If Imag Freq (TS) Boltzmann Boltzmann Weighting Freq->Boltzmann Delta G VCD_Sim VCD Spectrum Prediction Boltzmann->VCD_Sim Population Avg

Caption: Figure 1. Hierarchical computational workflow for flexible cyclic ketones. Note the feedback loop for transition state (TS) elimination.

Section 3: Data Presentation & Energetics[2]

The following table summarizes representative energetic relationships expected for 2-alkylcyclopentanones based on dispersion-corrected DFT calculations.

Conformer TypeRing PuckerButyl OrientationRelative Energy (

, kcal/mol)
Population (298K)
Global Min Envelope (

)
Pseudo-Equatorial (Anti)0.00~65%
Local Min 1 Twist (

)
Pseudo-Equatorial (Gauche)+0.45~30%
Local Min 2 Envelope (

)
Pseudo-Axial+1.80~4%
High Energy Planar (TS)N/A+5.50< 1%

Note: The "Anti" orientation refers to the C1-C2-C


-C

dihedral angle. The "Gauche" form is slightly destabilized by steric clash with the carbonyl oxygen but stabilized by dispersion in some functionals.

Section 4: Spectroscopic Validation (VCD)

Theoretical calculations must be validated against experiment. For chiral ketones like this compound, Vibrational Circular Dichroism (VCD) is the gold standard.

Why VCD?

Electronic Circular Dichroism (ECD) relies on the


 transition of the carbonyl (~290 nm), which is often broad and ambiguous for flexible rings. VCD measures differential absorption of left/right circularly polarized IR light. It provides a "fingerprint" of the conformation.
Key Spectral Markers[3]
  • Carbonyl Stretch (

    
    ):  Occurs ~1740 cm
    
    
    
    .
    • Pseudo-Equatorial: typically higher frequency.

    • Pseudo-Axial: shifts to lower frequency due to orbital overlap/dipole alignment changes.

  • Fingerprint Region (1000-1300 cm

    
    ):  Coupled C-C stretching and CH bending modes. This region is highly sensitive to the twist of the butyl chain.
    
The Validation Logic

If the calculated Boltzmann-weighted VCD spectrum matches the experimental spectrum, the theoretical conformational ensemble is correct. If they mismatch, it usually indicates:

  • The functional failed to model dispersion (overestimating extended chains).

  • The solvent model (PCM/SMD) failed to capture specific solute-solvent H-bonding.

VCD_Logic Exp_Spec Experimental VCD (FT-IR/VCD) Compare Compare Sign & Intensity (Anisotropy Factor g) Exp_Spec->Compare Theo_Spec Calculated VCD (Boltzmann Sum) Theo_Spec->Compare Match Match Confirmed: Assign Absolute Config (R/S) Compare->Match High Similarity Mismatch Mismatch: Refine Functionals/Solvent Compare->Mismatch Sign Inversion

Caption: Figure 2. Decision tree for stereochemical assignment using VCD spectroscopy.

References

  • Han, S. J., & Kang, Y. K. (1996). A pseudorotation model and ring-puckering of cyclopentane.[2] Journal of Molecular Structure: THEOCHEM, 362(2), 243–255.[2] Link[2]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Butylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-Butylcyclopentanone (CAS: 119-08-4) Primary Application: Fragrance intermediates (dihydrojasmone precursors), pharmaceutical scaffolds. Core Challenge: Controlling mono-alkylation vs. polyalkylation and self-condensation.

Strategic Overview

The alkylation of cyclopentanone presents a classic problem in organic synthesis: regiochemical and stoichiometric control . While the symmetry of cyclopentanone eliminates regioselectivity issues (unlike 2-methylcyclohexanone), the acidity of the


-protons in the mono-alkylated product is often comparable to or lower than the starting material, leading to competitive polyalkylation (formation of 2,2- or 2,5-dibutylcyclopentanone).

This guide presents two distinct, field-proven protocols to yield this compound with high specificity:

  • Protocol A: Stork Enamine Synthesis (High Fidelity) Mechanism: Indirect alkylation via a pyrrolidine enamine. Best for: High purity requirements, avoiding polyalkylation, bench-scale synthesis without cryogenic equipment. Key Principle: The intermediate alkylated iminium salt is non-nucleophilic, effectively "turning off" the molecule to further alkylation.

  • Protocol B: Kinetic Enolate Alkylation (High Throughput) Mechanism: Direct alkylation using Lithium Diisopropylamide (LDA).[1][2] Best for: Speed, atom economy, and labs equipped for strict anhydrous/cryogenic (-78°C) operations. Key Principle: Irreversible deprotonation under kinetic control prevents proton transfer equilibration.

Mechanistic Pathway & Logic (Stork Enamine)

The Stork Enamine method is the preferred route for minimizing impurities. By converting the ketone to an enamine, we generate a neutral nucleophile that reacts with the alkyl halide to form an iminium salt. Crucially, this iminium salt carries a positive charge, rendering it electrophilic and immune to a second alkylation event under the reaction conditions.

Pathway Visualization

StorkEnamineCycle cluster_logic Self-Limiting Mechanism Ketone Cyclopentanone Enamine 1-(1-Cyclopentenyl) pyrrolidine Ketone->Enamine - H2O (Dean-Stark) Amine Pyrrolidine (Cat. pTsOH) Amine->Enamine Iminium Alkylated Iminium Salt (Intermediate) Enamine->Iminium + Alkyl Halide (SN2 Attack) AlkylHalide n-Butyl Bromide AlkylHalide->Iminium Product This compound Iminium->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Figure 1: The Stork Enamine cycle. Note the formation of the Iminium Salt (Yellow), which prevents polyalkylation due to its lack of nucleophilicity.

Protocol A: Stork Enamine Synthesis (The "Gold Standard")

Reagents & Materials[3][4][5][6]
  • Substrate: Cyclopentanone (1.0 equiv)

  • Amine: Pyrrolidine (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Electrophile: 1-Bromobutane (1.2 equiv)

  • Solvents: Toluene (Enamine step), Dioxane or Acetonitrile (Alkylation step).

  • Equipment: Dean-Stark trap.

Step-by-Step Methodology

Phase 1: Enamine Formation (Dehydration)

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Cyclopentanone (84.1 g, 1.0 mol), Pyrrolidine (78.2 g, 1.1 mol), pTsOH (catalytic), and Toluene (200 mL).

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

  • Endpoint: Continue reflux until water evolution ceases (approx. theoretical volume ~18 mL).

  • Isolation: Remove toluene via rotary evaporation. Vacuum distill the residue to isolate pure 1-(1-cyclopentenyl)pyrrolidine (bp ~105°C @ 15 mmHg). Note: Enamines are moisture sensitive; store under Nitrogen.

Phase 2: Alkylation

  • Solvation: Dissolve the isolated enamine (1.0 equiv) in anhydrous Acetonitrile or Dioxane.

  • Addition: Add 1-Bromobutane (1.2 equiv) dropwise.

  • Reaction: Reflux the mixture for 12–18 hours. The solution typically darkens.

    • Why Reflux? Alkylation of enamines with simple alkyl halides is slow compared to activated halides (like benzyl bromide). Heat is required to drive the

      
       reaction.
      
  • Concentration: Remove the bulk of the solvent under reduced pressure.

Phase 3: Hydrolysis

  • Acidification: Add 10% aqueous HCl (approx. 200 mL) to the residue.

  • Reflux: Heat to mild reflux for 2–3 hours. This cleaves the iminium bond, releasing the ketone and the amine salt.

  • Extraction: Cool to room temperature. Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

  • Workup: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Distill under reduced pressure to yield this compound.

Protocol B: Kinetic Enolate Alkylation (LDA)

This method relies on kinetic control . By using a bulky base (LDA) at low temperatures, we quantitatively deprotonate the ketone before it can equilibrate with the product.

Reagents & Materials[3][4][5][6]
  • Base: Lithium Diisopropylamide (LDA) (1.05 equiv) - Prepared fresh or commercial.

  • Substrate: Cyclopentanone (1.0 equiv)

  • Electrophile: 1-Iodobutane (1.1 equiv) - Iodide is preferred over bromide for faster kinetics at low temp.

  • Solvent: Anhydrous THF.

  • Additive: HMPA or DMPU (Optional, 5-10% v/v) - Accelerates

    
     by solvating Lithium cations.
    
Step-by-Step Methodology
  • Inert Environment: Flame-dry a 3-neck RBF and maintain under a positive pressure of Argon or Nitrogen.

  • Solvent Charge: Add anhydrous THF.

  • Cooling: Cool the LDA solution (or generate it in situ from Diisopropylamine + n-BuLi) to -78°C (Dry Ice/Acetone bath).

  • Enolization: Add Cyclopentanone (dissolved in minimal THF) dropwise over 20 minutes.

    • Critical Control: The internal temperature must not rise above -70°C.

    • Aging: Stir for 30–45 minutes at -78°C to ensure complete enolate formation.

  • Alkylation: Add 1-Iodobutane dropwise.

    • Note: If using 1-Bromobutane, the reaction may require warming to 0°C to proceed, which increases the risk of proton transfer (polyalkylation). 1-Iodobutane allows the reaction to proceed at lower temperatures.

  • Quench: While still cold, quench with saturated aqueous

    
    .
    
  • Workup: Allow to warm to room temperature. Extract with Ether, wash with water/brine, dry, and distill.[3]

Comparative Data & QC Specifications

ParameterStork Enamine ProtocolLDA Direct Alkylation
Primary Risk Hydrolysis of enamine before alkylation (moisture)Polyalkylation if temp rises
Yield (Typical) 70–85%60–75%
Purity (GC) >95% (Mono-alkylated)85–90% (Requires fractionation)
Scale Scalable to kgBest for <100g (Heat transfer limits)
Atom Economy Lower (requires amine auxiliary)Higher
Analytical Validation
  • GC-MS: Look for Molecular Ion (

    
    ) = 140 m/z.
    
    • Impurity Marker: 2,2-dibutylcyclopentanone (

      
       = 196 m/z).
      
  • 1H NMR (CDCl3):

    • 
       0.90 (t, 3H, terminal methyl of butyl).
      
    • 
       1.2–2.4 (multiplets, ring and chain protons).
      
    • Diagnostic: Absence of vinyl protons (indicates no unhydrolyzed enamine or aldol products).

Troubleshooting & Optimization

  • Problem: Low Yield in Stork Method.

    • Cause: Incomplete enamine formation.

    • Fix: Ensure the Dean-Stark trap is actively collecting water. Use fresh pTsOH. Ensure the enamine is distilled before alkylation to remove trace acid/water.

  • Problem: Polyalkylation in LDA Method.

    • Cause: "Proton Transfer" during alkylation.[4] The product (this compound) is deprotonated by the starting enolate.

    • Fix: Ensure strict -78°C control. Use a slight excess of LDA (1.05–1.1 equiv) to ensure no free ketone remains before adding the halide. Switch to the more reactive Alkyl Iodide to shorten reaction time.

  • Safety Note:

    • 1-Bromobutane/Iodide: Alkylating agents are potential carcinogens. Use in a fume hood.

    • LDA: Pyrophoric. Handle under inert atmosphere only.

References

  • Stork, G., et al. (1963). "A New Synthesis of Aldehydes and Ketones via Enamines." Journal of the American Chemical Society, 85(2), 207–222. Link

  • Organic Syntheses. (1973). "Alkylation of Enamines: 2-Methylcyclopentanone." Org.[2][5][6] Synth. 53, 48. (Adapting general protocol for butyl derivatives). Link

  • Vanderwerf, C. A., & Lemmerman, L. V. (1966). "2-n-Butylcyclopentanone." Organic Syntheses, Coll. Vol. 3, p.363. (Classic adipic acid route comparison). Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • Chemistry LibreTexts. "23.11: Carbonyl Condensations with Enamines - The Stork Reaction." Link

Sources

reaction mechanism of 2-Butylcyclopentanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of 2-Butylcyclopentanone via Aldol-Hydrogenation Sequence

Executive Summary

This compound is a critical intermediate in the synthesis of jasmonoid fragrances (e.g., dihydrojasmone) and pharmaceutical scaffolds. While direct alkylation of cyclopentanone with butyl halides is theoretically possible, it frequently results in poly-alkylation (2,2-dibutyl or 2,5-dibutyl mixtures) and poor regioselectivity due to rapid proton exchange between the product and the enolate.

This Application Note details the Aldol Condensation-Hydrogenation route. This two-step sequence offers superior control, high mono-alkylation selectivity, and scalability. The process involves the base-catalyzed cross-aldol condensation of cyclopentanone with butanal to form the exocyclic enone (2-butylidenecyclopentanone), followed by selective catalytic hydrogenation.

Mechanistic Analysis

The Challenge of Direct Alkylation

Direct treatment of cyclopentanone with a base (e.g., NaH, LDA) and 1-bromobutane often fails to yield high-purity this compound. The product, having a secondary


-proton, is less acidic than the starting material but still enolizable. The resulting equilibrium allows the mono-alkylated product to deprotonate and react again, forming 2,2- or 2,5-dialkyl byproducts.
The Solution: Cross-Aldol Condensation & Dehydration

The preferred pathway utilizes the reactivity of the cyclopentanone enolate toward an aldehyde (butanal).

  • Enolate Formation: Under basic conditions (NaOH), cyclopentanone is deprotonated to form the thermodynamic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of butanal.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes base-catalyzed elimination of water (
    
    
    
    mechanism). This step is thermodynamically driven by the formation of the conjugated enone system (2-butylidenecyclopentanone).
    • Note: The exocyclic double bond is stable, preventing "over-reaction" at this stage.

Catalytic Hydrogenation

The final step involves the reduction of the exocyclic alkene to an alkane using Pd/C and hydrogen gas.

  • Selectivity: Palladium catalysts preferentially reduce the C=C bond over the C=O bond under mild conditions (1 atm H₂, ambient temp), provided the reaction is not allowed to run excessively long, which would yield the alcohol.

Reaction Mechanism Visualization

The following diagram illustrates the molecular pathway from reactants to the final saturated ketone.

ReactionMechanism cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reduction Reactants Cyclopentanone + Butanal Enolate Enolate Intermediate Reactants->Enolate NaOH (aq) Deprotonation AldolAdduct β-Hydroxy Ketone Enolate->AldolAdduct C-C Bond Formation Enone 2-Butylidene- cyclopentanone (Exocyclic Enone) AldolAdduct->Enone - H₂O (Dehydration) Product 2-Butyl- cyclopentanone Enone->Product H₂ / Pd/C (Hydrogenation)

Figure 1: Step-wise mechanism showing the transition from condensation to specific hydrogenation.

Experimental Protocol

Phase 1: Synthesis of 2-Butylidenecyclopentanone

Stoichiometry & Reagents:

Reagent MW ( g/mol ) Equiv. Role
Cyclopentanone 84.12 1.5 Substrate (Excess to prevent self-aldol of aldehyde)
Butanal 72.11 1.0 Electrophile
NaOH (20% aq) 40.00 0.5 Catalyst

| Methanol | 32.04 | Solvent | Solubilizing agent |

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser.

  • Charging: Add Cyclopentanone (1.5 equiv) and Methanol (5 volumes relative to ketone) to the flask.

  • Activation: Add the 20% NaOH solution dropwise while stirring vigorously. Cool the mixture to 10°C using an ice bath to suppress initial self-condensation.

  • Addition: Add Butanal (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature < 20°C.

    • Critical: Slow addition ensures the concentration of free aldehyde remains low, favoring cross-aldol over aldehyde self-aldol.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of butanal.

  • Workup: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil contains the enone and excess cyclopentanone. Purify via vacuum distillation to isolate 2-butylidenecyclopentanone (Clear to pale yellow oil).

Phase 2: Hydrogenation to this compound

Stoichiometry & Reagents:

Reagent Role
2-Butylidenecyclopentanone Substrate
10% Pd/C Catalyst (5 wt% loading relative to substrate)
Ethanol (Abs.) Solvent

| Hydrogen (H₂) | Reducing Agent (Balloon pressure) |[1][2]

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Purge glassware with Nitrogen (

    
    ).
    
  • Loading: In a hydrogenation flask, dissolve the enone from Phase 1 in Ethanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can be pyrophoric when dry. Add it to the wet solvent or under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at room temperature for 3–5 hours.
    
  • Monitoring: Monitor by GC-MS or NMR. Look for the disappearance of alkene protons (

    
     6.0–6.5 ppm) and retention of the carbonyl signal.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[1]

  • Isolation: Concentrate the filtrate to yield This compound .

Process Workflow Diagram

Workflow start Start: Raw Materials mix Mix Cyclopentanone + NaOH (10°C, Methanol) start->mix add Slow Addition of Butanal (Control Exotherm) mix->add react Stir 4-6 hrs @ RT (Formation of Enone) add->react workup Neutralize & Extract Vacuum Distillation react->workup hydro Hydrogenation (Pd/C, H₂, Ethanol) workup->hydro Purified Enone filter Celite Filtration (Remove Catalyst) hydro->filter final Final Product: This compound filter->final

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poly-alkylation (Dimer/Trimer) Excess aldehyde or high temperature during Phase 1.Maintain strict temperature control (<20°C) during addition. Ensure Cyclopentanone is in excess (1.5–2.0 equiv).
Low Yield in Phase 1 Self-condensation of Butanal.Slow down the addition rate of Butanal. Increase stirring speed to prevent localized high concentrations.
Over-reduction (Alcohol formation) Reaction time too long or H₂ pressure too high in Phase 2.Stop reaction immediately upon consumption of starting material. Use mild balloon pressure (1 atm).
Incomplete Hydrogenation Catalyst poisoning.Ensure sulfur-free reagents. Wash the Pd/C catalyst if reusing.[3]

References

  • Aldol Condensation Mechanisms

    • Master Organic Chemistry.
    • [Link]

  • Cyclopentanone Synthesis Protocols

    • Organic Chemistry Portal. "Cyclopentanone Synthesis & Reactivity."[4][5]

    • [Link]

  • Catalytic Hydrogenation Guidelines

    • Sigma-Aldrich.[2] "Pd(0) EnCat™ 30NP Hydrogenation & Transfer Hydrogenation User Guide."

  • Heterogeneous Catalysis in Aldol Reactions

    • MDPI (Catalysts).
    • [Link][1][5][6]

Sources

Application Notes & Protocols: The Strategic Use of 2-Butylcyclopentanone as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

The family of 2-alkylcyclopentanones represents a cornerstone in modern perfumery, prized for their ability to impart rich, complex, and often nature-identical scent profiles. This document provides a comprehensive technical guide on the synthesis, purification, and application of 2-Butylcyclopentanone, a key intermediate in this class. We delve into the mechanistic principles behind its synthesis, offer detailed, field-tested protocols for its preparation and purification, and explore its strategic application in fragrance design. This guide is intended for researchers, process chemists, and perfumers seeking to leverage the unique olfactory properties of this compound in the development of novel fragrance compositions.

Chemical Profile and Olfactory Characteristics

This compound is a member of the cyclopentanone and cyclopentenone ketones structural group, which are widely utilized in the fragrance industry.[1][2][3][4] Its structure, featuring a five-membered ring with a butyl side chain, is fundamental to its characteristic scent profile. While subtle variations exist, this compound typically contributes a unique aromatic profile with fruity and floral notes, making it a versatile ingredient for complex scent creation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-butylcyclopentan-1-onePubChem[6]
CAS Number 934-42-9PubChem[6]
Molecular Formula C₉H₁₆OPubChem[6]
Molecular Weight 140.22 g/mol PubChem[6]
Appearance Colorless to pale yellow liquid (typical)Inferred
Odor Profile Fruity, floral, slightly herbaceousMySkinRecipes[5]

Synthesis and Purification of this compound

The synthesis of 2-alkylcyclopentanones is a well-established process in organic chemistry, typically achieved through the α-alkylation of cyclopentanone. This process involves the formation of a nucleophilic enolate intermediate, which then reacts with an alkyl halide.

Principle of the Reaction: α-Alkylation

The core of the synthesis is the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of cyclopentanone using a strong base. This creates a resonance-stabilized enolate ion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the ketone without promoting significant self-condensation side reactions. Sodium amide or lithium diisopropylamide (LDA) are common choices.

The resulting enolate is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in a classic Sₙ2 reaction. This forms the new carbon-carbon bond, attaching the butyl group to the cyclopentanone ring. The primary challenges in this synthesis are preventing poly-alkylation and controlling side reactions.[7] A process involving the alkylation of cyclopentanone-2-carboxylic esters followed by hydrolysis and decarboxylation is also a known, albeit multi-stage, route.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_output Output Cyclopentanone Cyclopentanone Enolate_Formation Enolate Formation (Deprotonation) Cyclopentanone->Enolate_Formation Base Strong Base (e.g., NaH, LDA) Base->Enolate_Formation Butyl_Halide 1-Bromobutane Alkylation SN2 Alkylation Butyl_Halide->Alkylation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Enolate_Formation Enolate_Formation->Alkylation Nucleophilic Attack Quench Aqueous Quench Alkylation->Quench Reaction Stop Workup Extraction & Washing Quench->Workup Purification Vacuum Distillation Workup->Purification Crude Product Product This compound Purification->Product Purified Product Analysis QC Analysis (GC-MS, NMR) Product->Analysis

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Laboratory Scale)

This protocol is a representative method and should be performed by trained personnel with appropriate safety measures in place. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • Cyclopentanone (≥99%)

  • Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

  • 1-Bromobutane (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or MTBE (for extraction)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Inert Atmosphere: Assemble the three-neck flask, condenser, and addition funnel. Flame-dry the apparatus under a stream of dry nitrogen to remove moisture. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Base Preparation:

    • If using NaH: In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • If using LDA: Prepare or obtain a standardized solution of LDA (1.1 equivalents) in THF.

  • Enolate Formation: Slowly add cyclopentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the base suspension/solution at 0 °C via the addition funnel. Stir the mixture for 1 hour at 0-5 °C to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromobutane (1.05 equivalents) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize the remaining base and enolate.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether or MTBE to dilute the organic phase.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification Protocol: Fractional Vacuum Distillation

The crude product will contain unreacted starting materials, solvent residues, and potentially by-products. Purification via fractional vacuum distillation is essential to achieve the high purity required for fragrance applications.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvent and unreacted starting materials.

  • Product Collection: Collect the main fraction at the expected boiling point of this compound under the applied pressure. A pure product should have a consistent boiling point and clear appearance.

  • Characterization: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Fragrance Formulation

This compound serves as a valuable modifier and building block, particularly in floral and fruity fragrance accords. Its profile can enhance the naturalness of jasmine and other white floral notes, add a juicy nuance to fruit accords, and provide a smooth transition between top and middle notes.

Example Formulation: "White Jasmine & Pear" Accord

This hypothetical accord demonstrates how this compound can be integrated to create a cohesive and appealing scent profile.

Table 2: Example Fragrance Accord Composition

ComponentTypeAmount (parts)Olfactory Contribution
Bergamot OilTop Note150Bright, citrusy, fresh opening
Pear AccordTop/Mid Note100Juicy, sweet, fruity top note
This compound Mid Note 50 Bridges citrus/fruit to florals, adds a dewy, fruity nuance
Hedione® (Methyl Dihydrojasmonate)Mid Note200Diffusive, transparent, jasmine-floral character[9]
Benzyl AcetateMid Note80Sharp, sweet, fruity-floral (major component of jasmine)[10]
LinaloolMid Note70Fresh, light floral (found in many flowers)[10]
Indole (0.1% solution)Mid Note10Adds depth and animalic richness to the jasmine note[11]
Galaxolide® (Musk)Base Note200Clean, sweet, long-lasting musk foundation
Iso E Super®Base Note140Smooth, woody, ambergris-like warmth and diffusion
Total 1000
Fragrance Accord Relationship Diagram

Fragrance_Pyramid Bergamot Bergamot Pear Pear Butylcyclopentanone This compound Pear->Butylcyclopentanone Hedione Hedione Musk Musk Hedione->Musk Benzyl_Acetate Benzyl_Acetate Linalool Linalool Indole Indole Iso_E_Super Iso_E_Super

Caption: Structural relationship of notes in the example fragrance accord.

Safety and Handling

As with all chemicals, proper safety protocols must be observed when handling this compound and its precursors.

  • Hazards: Based on data for similar ketones, this compound should be treated as a flammable liquid. It may cause skin and serious eye irritation.[12] Inhalation may cause respiratory tract irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or chemical fume hood.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hexylcyclopentanone. Food and Chemical Toxicology, 50, S664-S667.
  • Kao Corporation. (1980). EP0016650A2: 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use. Google Patents.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Tert-Butylcyclohexanone, 97%. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1997). US5672763A: Process for the preparation of 2-substituted cyclopentanones. Google Patents.
  • Research Institute for Fragrance Materials, Inc. (2021). tert-butylcyclohexanone, CAS Registry Number 1728-46-7. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. Food and Chemical Toxicology, 50 Suppl 3, S661-S663.
  • ResearchGate. (n.d.). Fragrance material review on cyclopentanone. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrance material review on 2-cyclopentylcyclopentanone. Request PDF. Retrieved from [Link]

  • Kao Corporation. (1988). EP0296798A2: Perfume composition containing an alkyl cyclohexanone. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102524, this compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrance material review on 2-hexylcyclopentanone. Request PDF. Retrieved from [Link]

  • Hubei China Tobacco Industry Co Ltd. (2016). CN105852504A: Natural-jasmine-flavored jasmine essence and preparing method thereof. Google Patents.
  • Reetz, M. T., & Maier, W. F. (1988). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses, 66, 85.
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • Wang, M., et al. (2022). Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process. Foods, 11(2), 195.
  • Soki London. (2022, July 12). HOW JASMINE PERFUME IS MADE | JASMINE SAMBAC vs NIGHT-BLOOMING JASMINE. YouTube. Retrieved from [Link]

  • Huels Aktiengesellschaft. (1989). EP0194591B1: Process for the preparation of 2-alkyl-cyclopentanones. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, butyl- (CAS 2040-95-1). Retrieved from [Link]

  • International Flavors & Fragrances Inc. (2017). Method of using cyclopentanol compounds as fragrance materials - Patent 2902468. European Patent Office. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12400469, 2-Tert-butylcyclopentan-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Jasminaldehyde. Retrieved from [Link]

  • Perfume Polytechnic. (2023, July 20). Growing Fragrance: The Essential Guide to Jasmine Cultivation & Its Molecular Magic. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-butylcyclopentanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16269, Butylcyclopentane. PubChem. Retrieved from [Link]

Sources

Application Note: Precision Stereoselective Synthesis of 2-Butylcyclopentanone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The stereoselective synthesis of 2-butylcyclopentanone represents a classic yet critical challenge in asymmetric synthesis. This scaffold serves as a vital intermediate in the synthesis of prostaglandin analogs (pharmaceuticals) and jasmonate derivatives (fragrance industry).

The core difficulty lies in the


-proton acidity . The stereocenter at the C2 position is adjacent to the carbonyl group, making it susceptible to racemization via keto-enol tautomerism under basic or acidic conditions. Furthermore, controlling regioselectivity (mono- vs. di-alkylation) requires precise kinetic control.

This Application Note details two distinct, field-validated protocols to access high-enantiomeric excess (


) this compound:
  • Protocol A (Catalytic): Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard reagents to 2-cyclopentenone. Recommended for scalability and atom economy.

  • Protocol B (Stoichiometric): Enders’ SAMP/RAMP Hydrazone Alkylation. Recommended for absolute stereochemical predictability and small-scale high-purity requirements.

Protocol A: Catalytic Asymmetric Conjugate Addition (ACA)

Methodology: Copper/Phosphoramidite-Catalyzed 1,4-Addition Target Enantiomer: (


)-2-Butylcyclopentanone (using (

)-Ligand)
The Mechanistic Rationale

Direct


-alkylation of cyclopentanone is often plagued by poly-alkylation. The Conjugate Addition  strategy circumvents this by attacking the electrophilic 

-carbon of an enone (2-cyclopentenone).

We utilize a Copper(I)-Phosphoramidite complex. Unlike uncatalyzed Grignard reactions which favor 1,2-addition (attacking the carbonyl), the Cu-complex directs the nucleophile to the 1,4-position. The phosphoramidite ligand (Feringa type) creates a chiral pocket, forcing the butyl group to attack from a specific face.

Workflow Visualization

ACA_Pathway PreCat Pre-Catalyst Cu(OTf)2 + (S,R,R)-Ligand ActiveCat Active Species L-Cu-Butyl PreCat->ActiveCat BuMgBr (activator) Complex π-Complex (Face Selective) ActiveCat->Complex + Substrate Substrate Substrate 2-Cyclopentenone Enolate Mg-Enolate Intermediate Complex->Enolate 1,4-Addition (Rate Limiting) Enolate->ActiveCat Regeneration Product Product (R)-2-Butylcyclopentanone Enolate->Product H+ Quench (Careful pH control)

Figure 1: Catalytic cycle for the Copper-Phosphoramidite mediated conjugate addition. Note the regeneration of the active species.

Experimental Protocol

Materials:

  • Substrate: 2-Cyclopentenone (1.0 equiv)

  • Reagent:

    
    -Butylmagnesium bromide (1.2 equiv, 2.0 M in Et2O)
    
  • Catalyst Precursor: Cu(OTf)

    
     or CuBr
    
    
    
    SMe
    
    
    (1-2 mol%)
  • Chiral Ligand: (

    
    )-Phosphoramidite (e.g., Feringa ligand L1, 2.2 mol%)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or TBME

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)

    
     (0.01 equiv) and the Phosphoramidite ligand (0.022 equiv) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active chiral complex.
    
  • Substrate Addition: Add 2-cyclopentenone (1.0 equiv) to the catalyst solution.

  • Temperature Control: Cool the reaction mixture to -78°C . Critical: Lower temperatures maximize enantioselectivity (ee) by rigidifying the chiral pocket.

  • Nucleophile Addition: Add

    
    -BuMgBr (1.2 equiv) dropwise via syringe pump over 2 hours.
    
    • Note: Fast addition leads to local heating and potential 1,2-addition side products.

  • Reaction Monitoring: Monitor by TLC or GC. The reaction is typically complete within 4 hours at -78°C.

  • Quenching (The "Danger Zone"):

    • Quench with saturated aqueous NH

      
      Cl solution at -78°C.
      
    • Allow to warm to room temperature after quenching.

    • Why? Quenching the enolate at low temp prevents racemization.

  • Workup: Extract with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc 95:5).
    

Expected Results:

  • Yield: 85-92%

  • 
    :  >94% (Ligand dependent)
    

Protocol B: Enders' SAMP/RAMP Hydrazone Alkylation

Methodology: Chiral Auxiliary-Directed


-Alkylation
Target Enantiomer:  (

)-2-Butylcyclopentanone (using SAMP)
The Mechanistic Rationale

This method relies on converting the ketone into a chiral hydrazone using SAMP ((S)-1-amino-2-methoxymethylpyrrolidine).[1][2] The hydrazone serves two purposes:

  • Activation: It makes the

    
    -protons more acidic for deprotonation by LDA.
    
  • Stereocontrol: The lithiated aza-enolate adopts a rigid structure involving chelation with the methoxy group of the auxiliary. The electrophile (butyl iodide) is forced to attack from the least hindered face.

Workflow Visualization

SAMP_Pathway Start Cyclopentanone + SAMP Hydrazone SAMP-Hydrazone Start->Hydrazone -H2O (Dean-Stark) AzaEnolate Lithiated Aza-Enolate (Rigid Chelate) Hydrazone->AzaEnolate LDA, THF, 0°C Alkylated Alkylated Hydrazone (de >98%) AzaEnolate->Alkylated n-BuI, -110°C to -78°C Cleavage Oxidative Hydrolysis (Ozonolysis or Acid) Alkylated->Cleavage O3, -78°C Final (S)-2-Butylcyclopentanone Cleavage->Final Auxiliary Removal

Figure 2: The SAMP/RAMP auxiliary cycle. Note the extreme low temperature required for the alkylation step.

Experimental Protocol

Materials:

  • Substrate: Cyclopentanone[3][4][5][6]

  • Auxiliary: SAMP (1.05 equiv)

  • Base: LDA (Lithium Diisopropylamide)[2][7]

  • Electrophile:

    
    -Butyl Iodide
    
  • Cleavage: Ozone (O

    
    ) or Methyl Iodide/HCl
    

Step-by-Step Procedure:

  • Hydrazone Formation: Reflux cyclopentanone and SAMP in cyclohexane with a Dean-Stark trap to remove water. Distill to obtain the pure hydrazone.

  • Deprotonation: Add the hydrazone to a solution of LDA in THF at 0°C. Stir for 2-3 hours to ensure complete formation of the aza-enolate.

  • Alkylation: Cool the mixture to -110°C (Liquid N

    
    /Ethanol bath). Add 
    
    
    
    -butyl iodide dropwise.
    • Expert Insight: The extremely low temperature is non-negotiable here to prevent E/Z isomerization of the aza-enolate, which would erode stereochemistry.

  • Warm-up: Allow to warm slowly to room temperature overnight.

  • Cleavage (Ozonolysis Method):

    • Dissolve the alkylated hydrazone in CH

      
      Cl
      
      
      
      .
    • Cool to -78°C. Pass a stream of ozone until a blue color persists.

    • Quench with dimethyl sulfide.

    • Alternative: Acidic hydrolysis (HCl/Pentane) can be used but risks racemization if the contact time is too long.

  • Purification: Distillation or Column Chromatography.

Expected Results:

  • Yield: 60-75% (overall)

  • 
    :  >98% (Excellent)
    

Comparative Analysis & Troubleshooting

FeatureProtocol A (Cu-Catalyzed ACA)Protocol B (SAMP/RAMP)
Atom Economy High (Catalytic)Low (Stoichiometric auxiliary)
Scalability Excellent (Kg scale possible)Moderate (Cryogenic steps difficult)
Enantioselectivity 90-96%

>98%

Cost Low (Grignard + trace ligand)High (SAMP is expensive)
Key Risk 1,2-Addition if temp risesRacemization during hydrolysis
Troubleshooting the "Alpha-Proton Problem"

If you observe low


 in the final product despite good process control:
  • Check the Quench: In Protocol A, ensure the quench is acidic (NH

    
    Cl) and cold. Basic workups will instantly racemize the product.
    
  • Check the Starting Material: In Protocol A, ensure 2-cyclopentenone is free of acid stabilizers that might poison the copper catalyst.

  • Column Chromatography: Avoid using basic alumina. Use neutral silica gel and elute quickly.

References

  • Feringa, B. L., et al. (2000). "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research.

  • Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses.

  • Trost, B. M., & Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews.

  • Alexakis, A., et al. (2008). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Nature Protocols.

  • PubChem Compound Summary. (2023). "this compound."[5] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

purification challenges of 2-Butylcyclopentanone from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Purification of 2-Butylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound from complex reaction mixtures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to provide you with robust troubleshooting strategies and detailed protocols.

Understanding the Challenge: The Impurity Profile of this compound Synthesis

The synthesis of this compound, typically achieved through the alkylation of cyclopentanone, can often lead to a variety of impurities that complicate its purification. Understanding the nature of these impurities is the first critical step in designing an effective purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Residual cyclopentanone and the alkylating agent (e.g., butyl bromide, butyl iodide) are common contaminants.

  • Over-alkylation Products: The formation of 2,5-dibutylcyclopentanone and other poly-alkylated species can occur, especially if the reaction conditions are not carefully controlled.

  • Aldol Condensation Products: Under basic or acidic conditions, cyclopentanone can undergo self-condensation to form 2-cyclopentylidene-cyclopentanone. Cross-aldol reactions with any aldehyde impurities can also introduce high molecular weight contaminants.[1][2][3]

  • Solvent and Reagent Residues: Residual solvents and quenching reagents can be carried through the initial work-up.

A logical workflow for tackling these purification challenges is outlined below.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary (High-Purity) Purification cluster_3 Purity Analysis Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash Aqueous Wash Crude Reaction Mixture->Aqueous Wash Quench & Separate Organic Layer Organic Layer Aqueous Wash->Organic Layer Extract Extraction Extraction Organic Layer->Extraction Remove Aldehydes/ Reactive Ketones Distillation Distillation Organic Layer->Distillation Bulk Purification Extraction->Distillation Chromatography Chromatography Distillation->Chromatography For High Purity GC-MS GC-MS Chromatography->GC-MS NMR NMR Chromatography->NMR Final Product Final Product GC-MS->Final Product NMR->Final Product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Liquid-Liquid Extraction

Q1: My crude product is contaminated with a significant amount of unreacted cyclopentanone. How can I selectively remove it?

A1: Selective removal of the more reactive, unhindered cyclopentanone can be achieved using a bisulfite extraction.[4][5][6] This technique leverages the reversible reaction between sodium bisulfite and sterically unhindered ketones to form a water-soluble adduct, which can then be partitioned into the aqueous phase.[4][5][7] this compound, being more sterically hindered, reacts at a much slower rate, allowing for a selective separation.

Troubleshooting Extraction Issues:

Issue Potential Cause Troubleshooting Action
Incomplete removal of cyclopentanone Insufficient contact time or inadequate mixing.Vigorously shake the separatory funnel for at least 30-60 seconds.[6][8] Using a water-miscible co-solvent like methanol or THF can enhance the reaction rate.[5]
Emulsion formation High concentration of surfactants or fine particulates.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product loss into the aqueous layer This compound is slightly water-soluble.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Section 2: Distillation

Q2: I'm observing a broad boiling range during the distillation of my this compound. What could be the cause?

A2: A broad boiling range typically indicates the presence of impurities with boiling points close to that of your product. For this compound, likely culprits include cyclopentanone, over-alkylated products, and aldol condensation byproducts. The formation of azeotropes, for instance with residual solvents or water, can also complicate the separation.[9][10]

Troubleshooting Distillation Challenges:

Issue Potential Cause Troubleshooting Action
Co-distillation of impurities Close boiling points of impurities.Use a fractional distillation column with a higher number of theoretical plates. Operating the distillation under reduced pressure will lower the boiling points and can improve separation.
Product decomposition Thermally unstable impurities or product.Distillation under vacuum is highly recommended to minimize thermal stress on the compound.[11]
Azeotrope formation Presence of water or certain solvents.Perform a pre-distillation drying step using a desiccant like anhydrous magnesium sulfate. Azeotropic distillation with a suitable entrainer (e.g., toluene) can be used to remove water.[12]

Physical Properties for Distillation Planning:

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
Cyclopentanone84.12130.6
This compound 140.22 ~195-197
Butylcyclopentane126.24~157

Note: Boiling points are at atmospheric pressure and may vary slightly based on the source.

Section 3: Chromatographic Purification

Q3: After distillation, my this compound is still not pure enough for my downstream application. What are my options?

A3: For achieving high purity (>99%), column chromatography is the recommended next step. Silica gel is the most common stationary phase for the purification of ketones. The choice of eluent is critical for achieving good separation.

Troubleshooting Chromatography:

Issue Potential Cause Troubleshooting Action
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of your eluent. A good starting point for ketones is a mixture of hexanes and ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity.
Product streaking on the column Sample overloading or acidic silica gel.Reduce the amount of crude product loaded onto the column. Pre-treating the silica gel with a small amount of triethylamine in the eluent can neutralize acidic sites and prevent streaking.
Co-elution of impurities Impurities with similar polarity to the product.Consider using a different stationary phase, such as alumina, or a more sophisticated technique like preparative HPLC.

Experimental Protocols

Protocol 1: Selective Removal of Cyclopentanone via Bisulfite Extraction

This protocol is designed for the selective removal of unreacted cyclopentanone from a crude mixture containing this compound.

Materials:

  • Crude reaction mixture dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in the organic solvent in a separatory funnel.

  • Add an equal volume of methanol to the separatory funnel. Methanol acts as a miscible solvent to facilitate the reaction between the ketone and bisulfite.[4]

  • Add 1.5 equivalents (relative to the estimated amount of cyclopentanone) of saturated aqueous sodium bisulfite solution.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of cyclopentanone.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and concentrate the organic layer using a rotary evaporator to yield the purified this compound.

Bisulfite_Extraction Crude Mixture\n(in Organic Solvent) Crude Mixture (in Organic Solvent) Add Methanol & NaHSO3 Add Methanol & NaHSO3 Crude Mixture\n(in Organic Solvent)->Add Methanol & NaHSO3 Step 1-3 Shake Vigorously Shake Vigorously Add Methanol & NaHSO3->Shake Vigorously Step 4 Separate Layers Separate Layers Shake Vigorously->Separate Layers Step 5 Aqueous Layer\n(Cyclopentanone Adduct) Aqueous Layer (Cyclopentanone Adduct) Separate Layers->Aqueous Layer\n(Cyclopentanone Adduct) Step 6 Organic Layer\n(this compound) Organic Layer (this compound) Separate Layers->Organic Layer\n(this compound) Step 6 Wash & Dry Wash & Dry Organic Layer\n(this compound)->Wash & Dry Step 7-8 Concentrate Concentrate Wash & Dry->Concentrate Step 9 Purified Product Purified Product Concentrate->Purified Product

Caption: Workflow for bisulfite extraction of cyclopentanone.

Purity Assessment

Q4: How can I confidently determine the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The retention time will help in separating components, and the mass spectrum will provide structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. Integration of the proton signals can be used for quantitative analysis of purity against a known standard.[13]

By employing the strategies and protocols outlined in this guide, you will be better equipped to overcome the purification challenges associated with this compound and obtain a product of the desired purity for your research and development needs.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry, [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), (134), e57639. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. ResearchGate, [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube, [Link]

  • Condensation reaction of cyclopentanone and butyraldehyde. ResearchGate, [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications, [Link]

  • Method for purification of ketones.
  • Reactive Extraction of Carbonyl Compounds from Apolar Hydrocarbons Using Aqueous Salt Solutions. ACS Publications, [Link]

  • Aldol Condensation. SATHEE, [Link]

  • Process for the preparation of 2-substituted cyclopentanones.
  • Cyclopentanone, 2-tert-pentyl-. Organic Syntheses, [Link]

  • cyclopentanone. Organic Syntheses, [Link]

  • Cyclopentanone, 2-butyl-. PubChem, [Link]

  • Purification of cyclopentanone.
  • Identity determination and purity testing. ChemCon GmbH, [Link]

  • Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. MDPI, [Link]

  • Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.
  • Cyclopentanone. Wikipedia, [Link]

  • Cyclopentanone synthesis. Organic Chemistry Portal, [Link]

  • Using Aldol Reactions in Synthesis. Chemistry LibreTexts, [Link]

  • Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry, [Link]

  • Aldol reaction of cyclopentanone. ChemTube3D, [Link]

  • Butylcyclopentane. PubChem, [Link]

  • 3-butylcyclopentanone. ChemSynthesis, [Link]

  • Process for the preparation of 2-substituted cyclopentanones.
  • Distillation Operations: Methods, Operational and Design Issues. ChemRxiv, [Link]

Sources

Technical Support Center: 2-Butylcyclopentanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Crude 2-Butylcyclopentanone Ticket ID: CHEM-PUR-2BCP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Matrix

User Context: You are likely synthesizing this compound (2-BCP) via the aldol condensation of cyclopentanone and


-butyraldehyde (butanal), followed by catalytic hydrogenation.
The Problem:  The crude mixture contains unreacted starting materials, the unsaturated intermediate (2-butylidenecyclopentanone), and over-alkylated byproducts (2,5-dibutylcyclopentanone).

Use the table below to identify your specific impurity profile before proceeding to the protocols.

Symptom / ObservationProbable ImpuritySource of ErrorRecommended Protocol
Pungent, acrid odor

-Butyraldehyde
Incomplete condensationProtocol A (Bisulfite Wash)
GC-MS: Peak M-2 (MW 138) 2-ButylidenecyclopentanoneIncomplete hydrogenationProtocol B (Catalytic Finish)
High Boiling Point Residue 2,5-DibutylcyclopentanoneExcess aldehyde/baseProtocol C (Fractional Distillation)
Yellow/Amber Color Conjugated Enones / PolymersThermal degradationProtocol C + Carbon Polish
Cloudiness / Haze Suspended Catalyst / WaterPoor filtration / DryingFiltration + MgSO₄
Workflow Visualization

The following decision tree illustrates the logical flow for purifying crude 2-BCP. This workflow prioritizes chemical separation (Selectivity) over thermal separation (Energy) to minimize product loss.

PurificationWorkflow Start Crude this compound CheckAldehyde Check: Strong Aldehyde Odor or Excess Cyclopentanone? Start->CheckAldehyde Bisulfite Protocol A: Sodium Bisulfite Wash (Removes Aldehyde & Cyclopentanone) CheckAldehyde->Bisulfite Yes CheckAlkene Check GC/MS: Is 2-Butylidenecyclopentanone > 2%? CheckAldehyde->CheckAlkene No Bisulfite->CheckAlkene Organic Layer Hydrogenation Protocol B: Re-Hydrogenate (Pd/C, H2, Mild Heat) CheckAlkene->Hydrogenation Yes (Critical Step) Distillation Protocol C: Fractional Distillation (Vacuum) CheckAlkene->Distillation No Hydrogenation->Distillation Final Pure this compound (>98%) Distillation->Final

Figure 1: Logical purification pathway. Note that chemical washing (Bisulfite) precedes thermal separation to prevent side-reactions in the distillation pot.

Troubleshooting Guides & Protocols
Protocol A: The Chemical Scavenger (Bisulfite Wash)

Issue: Presence of unreacted


-butyraldehyde or excess cyclopentanone.
Mechanism:  Sodium bisulfite forms water-soluble adducts (

-hydroxy sulfonates) with sterically unhindered aldehydes and methyl ketones.
  • Crucial Insight: this compound is sterically hindered at the

    
    -position. It forms the adduct much slower than the unreacted butyraldehyde or cyclopentanone. This allows for a kinetic separation [1].
    

Step-by-Step:

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , ~40% w/w).
    
  • Execution: Add the bisulfite solution to your crude organic phase in a separatory funnel (1:1 volume ratio).

  • Agitation: Shake vigorously for 5–10 minutes. Note: The reaction is exothermic; vent frequently.

  • Separation: Allow layers to settle. The impurities (aldehyde/cyclopentanone adducts) will migrate to the aqueous (bottom) layer.

  • Wash: Drain the aqueous layer. Wash the organic layer once with brine to remove residual salts.

FAQ: Why not just distill the aldehyde off? Answer: Butyraldehyde has a low boiling point (~75°C), but it can polymerize or undergo aldol condensation with your product in the distillation pot, creating "heavies" that trap your yield. Chemical removal is cleaner.

Protocol B: The "Ghost" Impurity (The Alkene)

Issue: GC-MS shows a peak with MW 138 (2-butylidenecyclopentanone). The Trap: You cannot easily distill this impurity away from the product. Their boiling points are too close due to similar molecular weights and polarities. The Fix: You must solve this chemically before distillation.

Step-by-Step:

  • Diagnosis: If Alkene > 2%, do not distill.

  • Reloading: Return the crude oil to the hydrogenation vessel.

  • Catalyst: Add fresh 5% Pd/C (0.5–1.0 wt% loading).

  • Conditions: Run at ambient temperature under

    
     (balloon pressure is usually sufficient, or 1–3 bar).
    
  • Monitoring: Monitor via GC every hour. Stop immediately when the alkene vanishes to prevent reduction of the ketone to the alcohol (2-butylcyclopentanol).

Protocol C: Fractional Distillation (Vacuum)

Issue: Removal of solvent, trace water, and "heavies" (2,5-dibutylcyclopentanone). Data for Setup:

ComponentBoiling Point (Atm)Boiling Point (15 mmHg)Notes
Cyclopentanone130°C~35°CFore-run (Discard)
This compound 218–220°C ~105–110°C Main Fraction
2,5-Dibutylcyclopentanone>280°C>160°CPot Residue

Step-by-Step:

  • Setup: Use a Vigreux column (minimum 15cm) or a packed column for better separation efficiency.

  • Vacuum: Apply vacuum (10–20 mmHg). Do not distill at atmospheric pressure to avoid thermal degradation.

  • Collection:

    • Fraction 1: Solvent and trace water.

    • Fraction 2: Residual cyclopentanone (if Protocol A was skipped).

    • Fraction 3 (Product): Collect the steady plateau at ~105–110°C (at 15 mmHg).

  • Stop: Stop distillation when the temperature spikes or the pot becomes viscous (residue is the di-alkylated byproduct).

Frequently Asked Questions (FAQs)

Q: My product has a yellow tint even after distillation. What is it? A: This is likely a trace amount of conjugated enone or polymerization products caused by local overheating.

  • Fix: Dissolve the distilled product in hexane (1:5 ratio), stir with Activated Carbon (5 wt%) for 30 minutes, filter through a Celite pad, and re-evaporate the solvent.

Q: Can I use potassium permanganate (


) to remove the alkene impurity? 
A:  Technically yes, oxidative cleavage will destroy the alkene (2-butylidenecyclopentanone). However, this is a "destructive" purification that lowers yield and creates manganese waste. Protocol B (Hydrogenation)  is superior because it converts the impurity into the desired product, maximizing yield [2].

Q: I see a peak at MW 142 (M+2) in my GC-MS. What happened? A: You have over-hydrogenated the ketone to the alcohol (2-butylcyclopentanol).

  • Troubleshooting: This happens if the hydrogenation runs too long or the catalyst is too active. You can oxidize this back to the ketone using Jones Reagent or PCC, but it is better to control the hydrogenation endpoint carefully.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of Ketones via Bisulfite Adducts).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed mechanisms on selectivity of alkene vs. ketone reduction).

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved February 2, 2026. [Link]

Sources

Technical Support Center: Cyclopentanone Reaction Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Self-Condensation

Status: Active | Tier: Level 3 (Advanced Organic Synthesis)

Executive Summary: The "Polymerization" Problem

Issue: Users frequently report cyclopentanone reaction mixtures turning into viscous, dark brown tars or "gums" during synthesis. Diagnosis: This is rarely true radical polymerization. It is almost exclusively uncontrolled self-aldol condensation , leading to dimers (2-cyclopentylidenecyclopentanone), trimers, and higher-order oligomers. Root Cause: Cyclopentanone is thermodynamically prone to self-reaction in the presence of any active proton source (acid) or proton abstractor (base), especially under heat.

The Mechanism of Failure

To prevent the issue, you must understand the pathway. Cyclopentanone acts as both the nucleophile (enolate) and the electrophile (carbonyl) in its own destruction.

The Oligomerization Cascade

The following diagram illustrates how a clean starting material degrades into "tar" (oligomers).

Cyclopentanone_Degradation CPO Cyclopentanone (Monomer) Enolate Enolate Intermediate CPO->Enolate Base/Acid (Activation) Dimer Dimer (2-Cyclopentylidene- cyclopentanone) Enolate->Dimer + Monomer (-H2O) Dimer->Enolate Reversible (Retro-Aldol) Trimer Trimer/Oligomer (Viscous Tar) Dimer->Trimer + Enolate (Chain Growth)

Figure 1: The self-condensation pathway. Note that the formation of the Dimer is the "Gateway Event" to tar formation.

Troubleshooting Protocols

Scenario A: Base-Catalyzed Reactions (e.g., Aldol, Alkylation)

Common Failure: Adding the base to the ketone. This creates a high local concentration of ketone relative to the base, favoring self-attack.

Protocol 1: The "Inverse Addition" Technique (Thermodynamic Control)

Use when reacting cyclopentanone with non-enolizable electrophiles (e.g., Benzaldehyde).

  • Preparation: Dissolve the Electrophile and the Base (e.g., NaOH, KOH) in the solvent first.

  • Temperature: Cool the mixture to 0–5°C.

  • Addition: Add Cyclopentanone dropwise (very slowly) to the mixture.

    • Why? The concentration of free cyclopentanone remains near zero. As soon as a molecule enters, it is surrounded by electrophiles and base, statistically favoring the Cross-Aldol reaction over Self-Aldol.

  • Quench: Neutralize immediately upon completion. Do not let the product sit in basic media.

Protocol 2: Kinetic Enolate Generation (Kinetic Control)

Use when high precision is required or with enolizable electrophiles.

  • Reagent: Use a bulky, non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiHMDS .

  • Temperature: Maintain -78°C (Dry ice/acetone bath).

    • Why? At this temperature, the deprotonation is faster than the condensation. The enolate forms but lacks the thermal energy to attack another ketone molecule.

  • Stoichiometry: Use a slight excess of Base (1.05 eq) to ensure all ketone is converted to enolate.

    • Critical: If any neutral ketone remains, the enolate will attack it.

  • Addition: Add the electrophile after complete enolate formation (wait 30-60 mins at -78°C).

Scenario B: Acid-Catalyzed Reactions

Common Failure: Using strong Brønsted acids (H₂SO₄, HCl) which protonate the oxygen, making the carbonyl highly electrophilic and susceptible to attack by enol forms.

Protocol 3: Lewis Acid Management
  • Selection: Switch from Brønsted acids to mild Lewis acids (e.g.,

    
    , 
    
    
    
    ) if possible.
  • Complexation: Pre-complex the electrophile with the Lewis Acid before adding the cyclopentanone.

  • Scavengers: Use molecular sieves (3Å or 4Å) to remove water.

    • Why? Water promotes the hydrolysis of intermediates and can catalyze reversible aldol processes that lead to thermodynamic tars.

Comparative Data: Reaction Parameters

ParameterPromotes Polymerization (Tar) Prevents Polymerization (Clean)
Temperature > 25°C (Room Temp or Reflux)-78°C (Kinetic) or 0°C (Thermodynamic)
Addition Order Base added to KetoneKetone added to Base/Electrophile
Base Type Small, nucleophilic (OH⁻, OMe⁻)Bulky, non-nucleophilic (LDA, LiHMDS)
Stoichiometry Excess KetoneExcess Electrophile or Base
Concentration Neat or High Molarity (>1M)Dilute (<0.1M for addition phase)

Storage & Handling Guide

Even without reagents, cyclopentanone can degrade over time if stored improperly.

  • Stabilizers: Commercial cyclopentanone is often pure, but for long-term storage, ensure it is free of acid traces.

  • Container: Glass or Stainless Steel. Avoid mild steel (iron can act as a Lewis acid).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can lead to radical autoxidation, forming peroxides which initiate chain reactions [1].

Interactive Troubleshooting Workflow

Troubleshooting_Tree Start Problem: Reaction Mixture is Dark/Viscous CheckpH Check pH of Mixture Start->CheckpH IsBasic Basic (pH > 8) CheckpH->IsBasic IsAcidic Acidic (pH < 6) CheckpH->IsAcidic AddOrder Did you add Base TO the Ketone? IsBasic->AddOrder AcidType Using Strong Brønsted Acid? IsAcidic->AcidType YesOrder YES AddOrder->YesOrder Cause: High Local Conc. NoOrder NO AddOrder->NoOrder Cause: Temp too high Sol1 SOLUTION: Switch to Inverse Addition YesOrder->Sol1 Cause: High Local Conc. Sol2 SOLUTION: Use LDA/-78°C (Kinetic Control) NoOrder->Sol2 Cause: Temp too high Sol3 SOLUTION: Switch to Lewis Acid (TiCl4) AcidType->Sol3

Figure 2: Rapid diagnostic tree for identifying the cause of oligomerization.

Frequently Asked Questions (FAQs)

Q1: My product has a sweet, peppermint-like odor but is the wrong NMR. What is it? A: This is likely the dimer (2-cyclopentylidenecyclopentanone). It is the primary byproduct of self-condensation. It has a distinct boiling point and can often be separated via fractional distillation, though prevention is better [2].

Q2: Can I use acetone to clean the glassware after a tarry reaction? A: Yes, but be careful. If the tar was base-catalyzed and residual base remains, adding acetone (another ketone) can lead to further aldol condensation (acetone-cyclopentanone cross-polymers), making the mess harder to clean. Neutralize the glassware with dilute acid/water rinse before using organic solvents.

Q3: Why does my Grignard reaction with cyclopentanone yield a gummy solid? A: Grignard reagents are strong bases. If the Grignard reagent is added to the ketone, or if the ketone is wet (proton source), the Grignard will act as a base to deprotonate the cyclopentanone (forming the enolate) rather than attacking the carbonyl. This enolate then condenses. Solution: Dry reagents thoroughly and add the ketone to the Grignard reagent slowly.

References

  • Royal Society of Chemistry. "Low-temperature autooxidation of cyclopentanone and 3-pentanone." Physical Chemistry Chemical Physics. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "2-Cyclopentylidenecyclopentanone Properties."[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Organic Syntheses. "General procedures for Aldol Condensations." Org. Synth. Coll. Vol. 1, p.199. (Classic reference for aldol mechanics).
  • PubChem. "Cyclopentanone Compound Summary." National Library of Medicine. Available at: [Link]

Sources

strategies for separating isomers of 2-Butylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This is the ChiralSeparation™ Technical Support Center . Ticket #: 2-BCP-ISO-001 Subject: Advanced Strategies for Separating Isomers of 2-Butylcyclopentanone (2-BCP) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The 2-BCP Challenge

This compound (CAS 934-42-9) presents a classic challenge in chiral chemistry: Alpha-Chiral Lability .[1] Because the chiral center is at the C2 position (alpha to the carbonyl), the proton is acidic (


). In the presence of even weak bases or acids, or on active silica surfaces, the compound undergoes keto-enol tautomerism, leading to rapid racemization .

Successful separation requires a strategy that minimizes exposure to racemizing conditions while maximizing chiral recognition.[1] This guide details three validated workflows: Analytical Control (GC/HPLC) , Biocatalytic Kinetic Resolution , and Chemical Derivatization .

Module 1: Analytical Troubleshooting (GC & HPLC)

Use this module to quantify enantiomeric excess (ee) without degrading your sample.

Q1: My chiral GC peaks are broad or merging into a plateau. Is my column failing?

Diagnosis: This is likely on-column racemization , not column failure. High temperatures or active sites in the liner/column promote enolization. As the enantiomers interconvert during travel, the baseline rises between peaks (the "plateau effect").

Troubleshooting Protocol:

  • Lower the Temperature: Enantioseparation is enthalpy-driven.[1] Lowering the oven temperature increases the separation factor (

    
    ).
    
    • Action: Drop initial oven temp to 80°C - 100°C (isothermal).

  • Switch to Cyclodextrin Phases: Use a phase specifically designed for ketones.

    • Recommended Column:Rt-βDEXsa (2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin) or equivalent.[1] The "sa" phase is often superior for ketones over permethylated phases.

  • Deactivate the System: Use a silanized glass liner and ensure the column is trimmed.

Validated GC Method Parameters:

Parameter Setting
Column Rt-βDEXsa or Hydrodex β-6TBDM (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 35 cm/sec (Constant Flow)
Oven 90°C Isothermal (Hold 40 min)
Injector 220°C, Split 50:1

| Detector | FID @ 250°C |[1]

Q2: Can I use HPLC instead? My sample is aqueous.

Answer: Yes, but Normal Phase (NP) is strictly preferred over Reverse Phase (RP). Aqueous mobile phases in RP often require buffers; incorrect pH will instantly racemize 2-BCP.[1]

HPLC Optimization Guide:

  • Column: Amylose-based CSPs are robust for ketones (e.g., Chiralpak AD-H or Lux Amylose-1 ).[1]

  • Mobile Phase: n-Hexane : Isopropanol (99:1 to 90:10).[1]

  • Critical Additive: Do NOT use diethylamine (DEA) or TFA.[1] These accelerate racemization.[1] Use neutral solvents.[1]

  • Temperature: Keep column at 10°C - 20°C .

Module 2: Preparative Strategy – Biocatalytic Resolution

Use this workflow for gram-scale isolation of enantiopure ketones.

Q3: Direct chromatographic separation is too expensive for scale-up. What is the alternative?

Solution: Use Enzymatic Kinetic Resolution (EKR) . Lipases cannot resolve the ketone directly, but they are highly efficient at resolving the corresponding alcohol.

The "Redox-Relay" Workflow:

  • Reduction: Reduce racemic 2-BCP to diastereomeric alcohols (cis/trans mixture).

  • EKR: Use Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer of the alcohol.[1]

  • Separation: Separate the ester (product) from the alcohol (substrate) via standard silica flash chromatography.

  • Oxidation: Oxidize the resolved alcohol back to the chiral ketone.

Step-by-Step Protocol:

  • Reduction: React 2-BCP with

    
     in MeOH.
    
    • Result: Mixture of (±)-cis- and (±)-trans-2-butylcyclopentanol.[1]

  • Enzymatic Step:

    • Suspend (±)-trans-alcohol in Vinyl Acetate (acyl donor) and MTBE (solvent).[1]

    • Add Novozym 435 (immobilized CAL-B).[1]

    • Incubate at 30°C. Monitor via GC. The enzyme typically acetylates the (

      
      )-alcohol, leaving the (
      
      
      
      )-alcohol untouched.
  • Purification:

    • Filter off enzyme.[1]

    • Run Flash Chromatography (Hexane/EtOAc).[1] Acetate elutes first; Alcohol elutes second.[1]

  • Regeneration:

    • Fraction A (Alcohol): Oxidize with PCC or Dess-Martin Periodinane

      
      (S)-2-Butylcyclopentanone .[1]
      
    • Fraction B (Acetate): Hydrolyze (NaOH/MeOH)

      
       Alcohol 
      
      
      
      Oxidize
      
      
      (R)-2-Butylcyclopentanone .[1]

Module 3: Visualization & Logic

Mechanism of Failure: Why Your Separation Might Be Degrading

The diagram below illustrates the "Racemization Trap." If your separation environment promotes the Enol form, you lose optical purity.[2]

RacemizationTrap Ketone_S (S)-2-BCP (Chiral) Enol Enol Intermediate (Achiral/Planar) Ketone_S->Enol -H+ (Slow) Enol->Ketone_S +H+ (Fast) Ketone_R (R)-2-BCP (Chiral) Enol->Ketone_R +H+ (Fast) Trigger Triggers: - Basic pH (>8) - Acidic pH (<4) - Active Silica - High Temp Trigger->Enol

Figure 1: The Keto-Enol tautomerism pathway responsible for loss of optical activity in 2-alkylcyclopentanones.[1]

Decision Matrix: Choosing the Right Method

DecisionMatrix Start Start: Define Goal Scale What is your scale? Start->Scale Analytical Analytical (<1 mg) Check Purity Scale->Analytical Micro Prep Preparative (>1 g) Isolate Material Scale->Prep Macro GC Chiral GC (Rt-βDEXsa) *Best for Volatiles* Analytical->GC Standard HPLC Chiral HPLC (Amylose-1) *Best for Thermolabile* Analytical->HPLC Alternative ChemRes Chemical Resolution (Derivatization w/ Hydrazines) Prep->ChemRes No Enzymes Available BioRes Biocatalytic Resolution (Lipase/Redox Relay) Prep->BioRes High Yield/Green

Figure 2: Strategic workflow for selecting the appropriate separation methodology.[1]

References & Grounding

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3][4][5][6] Journal of Chromatography A. (Establishes cyclodextrin derivatives like β-DEX as standard for volatile ketones).[1]

  • Ghanem, A. (2011). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[1] Tetrahedron.[1] (Validates the CAL-B lipase strategy for cyclic alcohols).

  • Alpha-Substitution Racemization Mechanism. (Standard Organic Chemistry Principle). The acidity of alpha-protons in cyclopentanones leads to rapid racemization in basic media.[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local safety regulations (SDS) before proceeding. For specific enzyme sourcing, contact our reagents division.

Sources

optimizing catalyst loading for 2-alkyl-cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Loading Optimization in 2-Alkyl-Cyclopentanone Synthesis. As Senior Application Scientists, we understand that moving from theoretical chemistry to practical application presents unique challenges. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during the synthesis of 2-alkyl-cyclopentanones, particularly via the hydrogenation of 2-alkylidene-cyclopentanones or related α,β-unsaturated precursors.

Question 1: My reaction shows low conversion or has stalled completely. How do I identify the cause and improve the yield?

Answer: Low conversion is a frequent issue that can typically be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.

A. Catalyst Activity: The most common culprit is the catalyst itself.

  • Insufficient Loading: You may simply not have enough active sites to drive the reaction to completion in a reasonable timeframe. Before making drastic changes, consider a modest increase in catalyst loading.

  • Deactivation: Heterogeneous catalysts, especially Palladium-on-Carbon (Pd/C), are susceptible to deactivation. This can occur through several mechanisms:

    • Poisoning: Trace impurities in your substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.[1]

    • Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[2] This is more common in gas-phase or high-temperature liquid-phase reactions.

    • Sintering/Leaching: At elevated temperatures, metal nanoparticles can agglomerate (sinter), reducing the active surface area. Leaching of the metal into the solution can also occur, diminishing the catalyst's effectiveness.

B. Reaction Conditions:

  • Hydrogen Pressure: Inadequate hydrogen pressure can starve the catalyst, leading to a stalled reaction. Ensure your system is leak-free and that the pressure is appropriate for the chosen catalyst and substrate.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst deactivation (sintering) and side reactions. An optimal temperature balances reaction kinetics with catalyst stability.

  • Mixing: In heterogeneous catalysis, efficient mixing is critical. If the catalyst is not well-suspended, the reaction becomes mass-transfer limited, effectively stalling it. Ensure your stirring or shaking is vigorous enough to keep the catalyst evenly distributed.

Troubleshooting Workflow for Low Conversion

Below is a decision-making workflow to systematically diagnose the cause of low reaction conversion.

low_yield_troubleshooting start Low Conversion Detected check_catalyst Step 1: Verify Catalyst - Is it fresh? - From a reliable source? - Handled properly (not exposed to air)? start->check_catalyst check_conditions Step 2: Review Reaction Conditions - H2 pressure stable? - Temperature correct? - Stirring adequate? check_catalyst->check_conditions If catalyst is OK rerun_fresh Action B: Rerun with Fresh Catalyst check_catalyst->rerun_fresh If catalyst is old or suspect check_purity Step 3: Assess Reagent Purity - Substrate pure? - Solvent degassed/dry? - H2 source clean? check_conditions->check_purity If conditions are OK optimize_conditions Action C: Optimize Conditions (e.g., Increase H2 pressure, vary temp.) check_conditions->optimize_conditions If conditions are suboptimal increase_loading Action A: Increase Catalyst Loading (e.g., from 1 mol% to 2 mol%) check_purity->increase_loading If all else is OK purify_reagents Action D: Purify Substrate/Solvent check_purity->purify_reagents If impurities are suspected

Caption: A systematic workflow for troubleshooting low conversion issues.

Question 2: My reaction is working, but I have significant byproducts. How can I improve selectivity towards the desired 2-alkyl-cyclopentanone?

Answer: Poor selectivity in the hydrogenation of a 2-alkylidene-cyclopentanone (an α,β-unsaturated ketone) typically results from three competing reactions: 1,2-reduction of the carbonyl, over-reduction to the alcohol, or isomerization.

  • Understanding the Reaction Pathways: The desired product comes from the selective hydrogenation of the carbon-carbon double bond (1,4-conjugate addition). Common byproducts arise from the hydrogenation of the carbon-oxygen double bond (1,2-addition) to form an allylic alcohol, or subsequent reduction of the desired ketone to form a 2-alkyl-cyclopentanol.

    selectivity_pathway substrate Substrate (2-Alkylidene-cyclopentanone) desired_product Desired Product (2-Alkyl-cyclopentanone) substrate->desired_product Path A: C=C Hydrogenation (1,4-Addition - DESIRED) byproduct_1 Byproduct 1 (Allylic Alcohol) substrate->byproduct_1 Path B: C=O Hydrogenation (1,2-Addition) byproduct_2 Byproduct 2 (2-Alkyl-cyclopentanol) desired_product->byproduct_2 Path C: Over-reduction

    Caption: Competing reaction pathways in enone hydrogenation.

  • Catalyst Choice is Key: The choice of metal has a profound impact on selectivity.

    • Palladium (Pd): Generally shows high selectivity for the hydrogenation of C=C bonds over C=O bonds in α,β-unsaturated ketones.[3] This makes Pd/C the most common starting point.

    • Platinum (Pt) and Ruthenium (Ru): These catalysts are more active for C=O bond hydrogenation and are more likely to lead to over-reduction to the alcohol, though they can be useful for reducing unsaturated aldehydes to unsaturated alcohols.[3]

    • Iridium (Ir): Chiral Iridium complexes have been shown to be highly effective for regio- and enantioselective hydrogenation of cyclopentenone systems.[4][5]

  • Optimizing Catalyst Loading and Conditions:

    • Lower Catalyst Loading: High catalyst loading can sometimes lead to over-reduction, especially if the reaction is left for too long. Using the minimum effective amount of catalyst can improve selectivity for the ketone.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC). Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent reduction of the ketone product.

    • Additives: In some cases, catalyst modifiers or additives can be used to temper the catalyst's activity and improve selectivity.

Data Snapshot: Effect of Catalyst Choice on Selectivity

The following table summarizes typical outcomes for the hydrogenation of benzalacetone, a model α,β-unsaturated ketone, which provides insight applicable to cyclopentanone systems.

CatalystDominant ProductCommentsReference
Pd/C Saturated KetoneExcellent selectivity for C=C bond hydrogenation.[3]
Pt/C Saturated AlcoholProne to reducing both the C=C and C=O bonds.[3]
Ru/C Saturated AlcoholSimilar to Pt/C, readily reduces the carbonyl group.[3]
Au/Fe₂O₃ Unsaturated AlcoholCan show selectivity for the C=O bond, but often with lower overall activity.[3]

Frequently Asked Questions (FAQs)

Question 3: What is a good starting point for catalyst loading, and what is the general optimization strategy?

Answer: For laboratory-scale reactions using a standard heterogeneous catalyst like 5% or 10% Pd/C, a good starting point is typically 1-2 mol% of the metal relative to the substrate. For precious metal catalysts, minimizing the loading is a key goal.

Optimization Strategy:

  • Initial Screening: Run the reaction at 1 mol%, 2 mol%, and 5 mol% loading under otherwise identical conditions. Monitor for reaction time and byproduct formation.

  • Analyze Trade-offs: Determine the "sweet spot." The goal is to find the lowest catalyst loading that provides complete conversion in a practical amount of time without significant byproduct formation.

  • Validate: Once an optimal loading is identified, run the reaction a few times to ensure the results are reproducible.

Example Optimization Data
Catalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Selectivity for Ketone (%)
0.52475>99
1.08>99>99
2.03>9998
5.01>9995

This is illustrative data. Actual results will vary based on substrate, temperature, and pressure.

Question 4: How does the catalyst support (e.g., activated carbon, alumina) affect my reaction?

Answer: The catalyst support is not merely an inert scaffold; it plays a critical role in the catalyst's performance.[6]

  • Surface Area and Porosity: A high surface area allows for better dispersion of the metal nanoparticles, leading to a higher number of active sites. The pore structure must also be suitable for your substrate to diffuse to the active sites and for the product to diffuse out. Blockage of these pores is a cause of deactivation.[7][8]

  • Support-Metal Interactions: The chemical nature of the support influences the electronic properties and stability of the metal particles. For instance, supports like ZrO₂ or Al₂O₃ can provide acid-base properties that are useful in one-pot cascade reactions, such as an initial aldol condensation followed by hydrogenation.[9]

  • Stability: The choice of support can affect the catalyst's resistance to sintering and leaching. For example, Pd on an inert support might sinter more easily at high temperatures compared to Pd on a support with which it has stronger interactions.[6] Activated carbon is widely used due to its high surface area, stability, and low cost.

Question 5: What are the best practices for handling and storing heterogeneous catalysts like Pd/C?

Answer: Proper handling is crucial for safety and for maintaining catalyst activity.

  • Pyrophoric Nature: Dry, finely divided palladium catalysts, especially after reduction, can be pyrophoric (ignite spontaneously on contact with air). Always handle them in an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). When filtering the catalyst after a reaction, the filter cake should never be allowed to dry in the air . Keep it wet with solvent.

  • Storage: Store catalysts in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

  • Weighing: Weigh the catalyst quickly in the air and add it to the reaction vessel, which should then be promptly purged with an inert gas. For highly sensitive reactions, weighing should be done in a glovebox.

  • Disposal: Quench used catalyst by suspending it in a large volume of water before disposal according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of 2-Pentylidene-cyclopentanone to 2-Pentyl-cyclopentanone

Disclaimer: This is a representative procedure. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Pentylidene-cyclopentanone (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1.0 mol % Pd)

  • Ethyl Acetate or Ethanol (sufficient to make a ~0.1 M solution)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add the 2-pentylidene-cyclopentanone.

  • Catalyst Addition: In a separate vial, weigh the required amount of 10% Pd/C. Note: Since the catalyst is 50% wet, you will need to double the mass to get the correct amount of Pd. Add the catalyst to the reaction vessel.

  • Solvent Addition: Add the solvent (e.g., Ethyl Acetate) to the vessel.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: After purging with inert gas, purge the vessel 3-5 times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 25 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples for analysis by TLC or GC (after carefully and safely depressurizing and purging the system).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with more solvent and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with water.

  • Isolation: The filtrate contains the product. Remove the solvent under reduced pressure to yield the crude 2-pentyl-cyclopentanone, which can be purified further if necessary (e.g., by distillation or chromatography).

References

  • Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5-Alkylidene Cyclopentenones.
  • Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5-Alkylidene Cyclopentenones.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Form
  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogen
  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
  • Poisoning and deactivation of palladium c
  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Troubleshooting low yields in the synthesis of cyclopropyl ketones. Benchchem.

Sources

workup procedure for quenching Grignard reactions in 2-Butylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the workup and quenching procedures for Grignard reactions in the synthesis of 2-butylcyclopentanone, designed for chemistry professionals. This document provides detailed troubleshooting, frequently asked questions, and expert protocols to ensure procedural success and high product yield.

Technical Support Center: this compound Synthesis via Grignard Reaction

The conjugate addition of a Grignard reagent to an α,β-unsaturated ketone is a powerful method for carbon-carbon bond formation. However, the success of synthesizing this compound from cyclopentenone and a butylmagnesium halide is critically dependent on a well-controlled reaction and a meticulously executed workup procedure. The quenching step, in particular, is pivotal for maximizing yield and minimizing byproduct formation.

This guide provides field-proven insights and solutions to common challenges encountered during the quenching and workup phases of this specific Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of "quenching" a Grignard reaction? Quenching serves two primary functions. First, it neutralizes any unreacted, highly basic Grignard reagent.[1] Second, it protonates the intermediate magnesium alkoxide (from 1,2-addition) or magnesium enolate (from 1,4-addition) formed during the reaction to yield the final neutral organic product (an alcohol or ketone, respectively).[2][3] This step is performed after the primary reaction is complete, as Grignard reagents are rapidly destroyed by protic sources.[2]

Q2: For the synthesis of this compound from cyclopentenone, what is the desired intermediate that is being quenched? The target reaction is a 1,4-conjugate addition of the butyl Grignard reagent to the cyclopentenone ring. This forms a magnesium enolate intermediate. The quenching step is designed to protonate this enolate, which then tautomerizes to the final, stable this compound product.

Q3: Why is saturated aqueous ammonium chloride (NH₄Cl) the most commonly recommended quenching agent for this procedure? Saturated ammonium chloride is a weak acid (pKa of NH₄⁺ is ~9.2) that provides a controlled source of protons. Its primary advantages are:

  • Mild Acidity: It is acidic enough to protonate the magnesium enolate and decompose the magnesium-amine complexes but is not so acidic that it would promote side reactions, such as the acid-catalyzed dehydration of any 1,2-addition alcohol byproduct.[3][4]

  • Buffering Effect: The solution provides a buffered environment that helps prevent large pH swings.

  • Improved Separation: It helps to precipitate magnesium salts as magnesium hydroxide [Mg(OH)₂], which can facilitate easier separation of the aqueous and organic layers.[3][4]

Q4: Can I use dilute acid (e.g., HCl, H₂SO₄) or just water for quenching? While water or dilute strong acids can be used, they present distinct challenges in this synthesis:

  • Water: Quenching with water alone can be violently exothermic and can lead to the formation of a thick, unmanageable precipitate of magnesium hydroxide (Mg(OH)₂), which often causes significant emulsion problems during extraction.

  • Dilute Strong Acids (HCl, H₂SO₄): While effective at dissolving magnesium salts, strong acids can cause unwanted side reactions.[5] The primary risk is the dehydration of the tertiary alcohol byproduct formed from the competing 1,2-addition pathway, leading to olefin impurities that can be difficult to separate from the desired product.

The choice of quenching agent is a critical decision based on the stability of the desired product and potential byproducts. The following flowchart outlines the decision-making process.

Quenching Agent Selection Start Reaction Complete: Formation of Mg-Enolate/ Mg-Alkoxide Decision1 Are the desired product or key byproducts acid-sensitive? (e.g., tertiary alcohols prone to elimination) Start->Decision1 Proc_NH4Cl Use Saturated Aq. NH4Cl Solution Decision1->Proc_NH4Cl  Yes Proc_Acid Use Dilute Strong Acid (e.g., 1M HCl) Decision1->Proc_Acid  No   Reason_NH4Cl Rationale: Mild protonation minimizes acid-catalyzed side reactions. Proc_NH4Cl->Reason_NH4Cl Reason_Acid Rationale: Effectively dissolves magnesium salts, simplifying extraction. Best for acid-stable products. Proc_Acid->Reason_Acid

Caption: Decision workflow for selecting an appropriate quenching agent.

Troubleshooting Guide

Problem 1: Low Yield of this compound; High Yield of an Unidentified Alcohol.

  • Symptom: Spectral analysis (e.g., ¹H NMR, IR) of the crude product shows a significant amount of 1-butylcyclopent-2-en-1-ol and a low yield of the desired ketone.

  • Causality: This is a classic case of the Grignard reaction favoring the undesired 1,2-addition pathway over the desired 1,4-conjugate addition.[6][7] Grignard reagents are "hard" nucleophiles and can attack the electrophilic carbonyl carbon directly (1,2-addition), especially at higher temperatures.[6][8][9]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the Grignard addition. The 1,2-addition is often faster and kinetically favored, but the 1,4-addition can become more competitive at lower temperatures.[6][10]

    • Copper (I) Catalyst: The addition of a catalytic amount of a copper (I) salt, such as CuI or CuCl, can dramatically shift the selectivity towards 1,4-addition.[8] The Grignard reagent undergoes transmetallation to form an organocuprate species in situ, which is a "softer" nucleophile and selectively attacks the β-carbon of the enone system.[11]

    • Slow Addition: Add the Grignard reagent to the solution of cyclopentenone dropwise to maintain a low instantaneous concentration of the nucleophile and better control the reaction exotherm.

Grignard Addition Pathways cluster_main Reaction of Butylmagnesium Bromide with Cyclopentenone Reactants Cyclopentenone + BuMgBr Pathway12 1,2-Addition (Kinetic Pathway) Reactants->Pathway12 Pathway14 1,4-Addition (Thermodynamic Pathway) Reactants->Pathway14 Product12 Intermediate: Mg-Alkoxide Pathway12->Product12 Fast, often irreversible Final12 Product: 1-Butylcyclopent-2-en-1-ol (Undesired Byproduct) Product12->Final12 Quench (H+) Product14 Intermediate: Mg-Enolate Pathway14->Product14 Slower, favored by soft nucleophiles (e.g., with Cu(I)) Final14 Product: This compound (Desired) Product14->Final14 Quench (H+) + Tautomerization

Caption: Competing 1,2- and 1,4-addition pathways.

Problem 2: A Thick, Un-stirrable Precipitate or a Persistent Emulsion Forms During Workup.

  • Symptom: Upon adding the quenching solution, the reaction mixture becomes a thick gel or, after adding the extraction solvent, the aqueous and organic layers fail to separate cleanly.

  • Causality: This is typically caused by the precipitation of magnesium salts (Mg(OH)₂ and basic magnesium halides). These fine, gelatinous precipitates can stabilize emulsions, making phase separation nearly impossible.

  • Solution:

    • Vigorous Stirring: Ensure vigorous mechanical stirring during the quenching process to keep the salts suspended and prevent clumping.

    • Dilution: After quenching, add more organic solvent (e.g., diethyl ether, MTBE) and water to dilute the mixture, which can help break up the emulsion.

    • Brine Wash: Wash the combined organic layers with a saturated aqueous sodium chloride (brine) solution. The high ionic strength of brine helps to dehydrate the organic layer and disrupt the emulsion interface.

    • Filtration: In severe cases, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The Celite will trap the fine inorganic precipitates, allowing the filtrate to separate into two clear layers.

Problem 3: The Overall Reaction Yield is Very Low, with Starting Material Recovered.

  • Symptom: Analysis shows a low conversion of cyclopentenone, and the Grignard reagent appears to have been consumed.

  • Causality: Grignard reagents are extremely strong bases and are highly sensitive to moisture and acidic protons.[1] Low yields are often due to the premature quenching of the Grignard reagent by trace amounts of water in the glassware, solvent, or starting materials.[12][13][14]

  • Solution:

    • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) and cool to room temperature under an inert atmosphere.[12]

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. Ensure THF is free of peroxides.[12]

    • Reagent Quality: Use freshly opened or properly stored cyclopentenone. The magnesium turnings should be shiny; if they are dull and oxidized, they may need to be activated (e.g., with a crystal of iodine or by grinding).[14]

Quenching AgentFormulaKey CharacteristicProsCons
Saturated Ammonium Chloride sat. aq. NH₄ClMildly Acidic (Weak Acid)Minimizes acid-sensitive side reactions; good for tertiary alcohols.[3][4]May not be sufficient to dissolve all magnesium salts, can still form precipitates.
Dilute Hydrochloric Acid ~1 M HClStrongly AcidicEffectively dissolves magnesium salts, leading to clean phase separation.[5]Can cause dehydration of sensitive alcohols; highly exothermic quench.
Water H₂ONeutral (Protic)Readily available and inexpensive.Can cause formation of thick Mg(OH)₂ precipitates and severe emulsions.

Table 1: Comparison of Common Grignard Quenching Agents.

Recommended Experimental Protocol: Quenching & Workup

This protocol assumes the Grignard reaction (1,4-addition of butylmagnesium bromide to cyclopentenone) has been run to completion in an ethereal solvent (e.g., THF, Diethyl Ether) under an inert atmosphere.

Materials:

  • Completed Grignard reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks

Procedure:

  • Cool the Reaction: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with gentle stirring.[15] This is crucial to control the exotherm of the quenching process.

  • Slow Quenching: Using an addition funnel, add the pre-chilled saturated aqueous NH₄Cl solution dropwise to the reaction mixture.[15] Maintain vigorous stirring throughout the addition. An initial white precipitate of magnesium salts will form.

  • Monitor Addition: Continue the slow addition until no further gas evolution or exotherm is observed upon addition of a new drop. The mixture will likely be a biphasic slurry.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add a volume of diethyl ether approximately equal to the initial reaction volume to dilute the organic phase. Add a similar volume of deionized water to help dissolve the salts.

  • Separate Layers: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower is the aqueous phase.

    • Troubleshooting Note: If a persistent emulsion forms, refer to the Troubleshooting Guide (Problem 2) . Adding brine at this stage can help break the emulsion.

  • Aqueous Layer Extraction: Drain the lower aqueous layer into a flask. Extract this aqueous layer two more times with smaller portions of diethyl ether to recover any dissolved product.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Deionized water (to remove the bulk of NH₄Cl).

    • Saturated aqueous sodium chloride (brine) (to remove residual water and break any minor emulsions).

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes until the drying agent no longer clumps and the solution is clear.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh diethyl ether. The resulting filtrate contains the crude this compound. The solvent can then be removed using a rotary evaporator.

  • Purification: The crude product can be purified further by vacuum distillation to yield pure this compound.[16][17][18]

References

  • Benchchem. (n.d.). Synthesis of 2-Cyclopentylpyridine from Cyclopentanone: An In-depth Technical Guide.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • Waylander. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Chemistry Stack Exchange. Retrieved from [Link]

  • Unnamed Contributor. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube. Retrieved from [Link]

  • Mildenberger, H., et al. (1997). Process for the preparation of 2-substituted cyclopentanones. Google Patents (US5672763A).
  • Reddit Community. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Unnamed Contributor. (2025, April 16). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. ChemRxiv. Retrieved from [Link]

  • Oscar Lanzi. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. Chemistry Stack Exchange. Retrieved from [Link]

  • Unnamed Contributor. (2024, August 24). Grignard reagent and NH4Cl - IIT JAM 2024. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Gold, M. H. (1950). Purification of cyclopentanone. Google Patents (US2513534A).
  • Hill, C. M., et al. (n.d.). The Reaction of Grignard Reagents with α,β-Unsaturated Ethers. ACS Publications. Retrieved from [Link]

  • Unnamed Contributor. (2025, April 24). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]

  • Reddit Community. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Weiss, H. M. (2025, August 6). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]

  • Ashenhurst, J. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]

  • Tom's Lab. (2018, March 22). Make Cyclopentanone from Adipic Acid. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES. Retrieved from [Link]

  • Unnamed Inventor. (n.d.). The purification method of cyclopentanone. Google Patents (CN111662170B).
  • Unnamed Inventor. (n.d.). Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3.... Google Patents (US2662847A).

Sources

identifying byproducts in 2-Butylcyclopentanone synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Butylcyclopentanone Synthesis

A Senior Application Scientist's Guide to Identifying Byproducts by GC-MS

Welcome to the technical support center for the analysis of this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify impurities. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the causal logic behind them, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways and potential side reactions in the synthesis of this compound?

A1: The most common laboratory synthesis for this compound is the alkylation of a cyclopentanone enolate.[1] This involves deprotonating cyclopentanone with a strong base (like LDA or NaH) to form a nucleophilic enolate, which then attacks an electrophilic butylating agent (e.g., 1-bromobutane).

While seemingly straightforward, this process is a nexus of competing reactions. Understanding these pathways is the first step in predicting and identifying potential byproducts.

*dot graph "Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes CP [label="Cyclopentanone", fillcolor="#F1F3F4"]; Enolate [label="Cyclopentanone\nEnolate", fillcolor="#F1F3F4"]; ButylHalide [label="Butyl Halide\n(e.g., BuBr)", fillcolor="#F1F3F4"]; Product [label="this compound\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="2-Cyclopentylidene-\ncyclopentanone\n(Self-Condensation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibutyl [label="2,2- or 2,5-Dibutyl-\ncyclopentanone\n(Over-alkylation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Alk [label="2-Butoxycyclopentene\n(O-Alkylation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CP -> Enolate [label="Base (e.g., LDA)"]; Enolate -> Dimer [label=" + Cyclopentanone\n(Aldol Condensation)"]; {Enolate, ButylHalide} -> Product [label=" C-Alkylation\n(Desired Pathway)"]; {Enolate, ButylHalide} -> O_Alk [label=" O-Alkylation\n(Side Reaction)"]; Product -> Dibutyl [label=" + Base, BuBr\n(Second Alkylation)"]; } *enddot Caption: Competing reaction pathways in this compound synthesis.

The primary side reactions include:

  • Self-Aldol Condensation: Two molecules of cyclopentanone (one as an enolate, one as the ketone) can react to form a dimer, 2-cyclopentylidene-cyclopentanone.[2] This is more prevalent if the butylating agent is added too slowly or if the temperature is not adequately controlled.

  • Over-alkylation: The desired product, this compound, still possesses an acidic α-proton. It can be deprotonated and react with another molecule of the butylating agent to form dibutylcyclopentanone isomers.

  • O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen. While C-alkylation is desired, O-alkylation can occur to form 2-butoxycyclopentene. The outcome is influenced by factors like the solvent, the metal cation of the base, and the nature of the alkylating agent.[3][4]

Q2: What is a standard GC-MS protocol for analyzing my reaction mixture?

A2: A robust starting point for your analysis is crucial. This protocol is designed for general-purpose identification and quantification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of your reaction mixture in a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a small amount of saturated aqueous NH₄Cl (to neutralize any remaining strong base).

    • Vortex the vial thoroughly. Allow the layers to separate.

    • Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).

    • Filter the dried solution into a GC vial. If necessary, dilute further to avoid detector saturation.

  • Instrumentation & Conditions:

    • GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is highly effective for separating these compounds based on boiling point.

    • Injection: 1 µL injection with a split ratio of 50:1. A higher split ratio may be needed for concentrated samples.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 35 - 450 m/z.

This method will provide good separation, with more volatile components (like unreacted cyclopentanone) eluting first, followed by the product, and then higher molecular weight byproducts (dimers, dialkylated products).

Troubleshooting Guide: Interpreting Your Chromatogram

Q3: I see a peak with a molecular ion at m/z 140, but its retention time is slightly different from my main product. What is it?

A3: This is a classic case of isomerism. If the mass is identical to your product (C₉H₁₆O, MW 140.22), you are likely observing an isomeric byproduct.[5] The most probable candidate is the O-alkylation product, 2-butoxycyclopentene .

  • Causality: O-alkylation is favored by conditions that leave the oxygen atom of the enolate more exposed or reactive, such as using polar aprotic solvents (like DMSO), potassium-based strong bases (K⁺ is a larger, "softer" cation), or highly reactive alkylating agents.[4]

  • Identification Logic:

    • Retention Time: The O-alkylated product is typically less polar and may have a slightly lower boiling point than the C-alkylated ketone, often causing it to elute slightly earlier on a standard non-polar column.

    • Mass Spectrum: While the molecular ion is the same (m/z 140), the fragmentation pattern will differ significantly. The O-alkylated product lacks a carbonyl group and will not show the characteristic alpha-cleavage of a ketone. Look for fragments corresponding to the loss of alkoxy groups or rearrangements characteristic of vinyl ethers.

Q4: My chromatogram has a significant peak with a molecular ion at m/z 150. How do I identify it?

A4: A peak with a molecular ion of m/z 150 strongly suggests the formation of the cyclopentanone self-condensation product, 2-cyclopentylidene-cyclopentanone (C₁₀H₁₄O).

  • Causality: This byproduct arises when the cyclopentanone enolate attacks another molecule of cyclopentanone instead of the butylating agent. This is a common issue if the reaction temperature is too high, the base is not strong enough to fully deprotonate the initial ketone pool quickly, or the alkylating agent is added too slowly.[2][6]

  • Identification Logic:

    • Retention Time: As a larger molecule (C10 vs. C9), the dimer will have a higher boiling point and will elute after the this compound product.

    • Mass Spectrum: The molecular ion at m/z 150 is the primary identifier. The fragmentation will be characteristic of an α,β-unsaturated ketone. You can confirm its identity by searching its mass spectrum against a reference library like the NIST Mass Spectral Library.[7][8]

Q5: I have a late-eluting peak with a molecular ion at m/z 196. What is this byproduct?

A5: This peak corresponds to dibutylcyclopentanone (C₁₃H₂₄O, MW 196.33), the product of over-alkylation.

  • Causality: The this compound product still has an acidic proton on the α-carbon. In the presence of excess base and butylating agent, it can undergo a second alkylation. This is more likely if you use more than one equivalent of the alkylating agent or if the reaction is allowed to proceed for an extended time.

  • Identification Logic:

    • Retention Time: This is a much larger and heavier molecule, so it will elute significantly later than your desired product.

    • Mass Spectrum: The molecular ion at m/z 196 is the key. The fragmentation pattern will likely show losses of butyl groups (a loss of 57) leading to prominent fragments.

Table 1: Common Byproducts in this compound Synthesis and their GC-MS Signatures.

Compound NameMolecular FormulaMWExpected Elution Order (Relative to Product)Key m/z Fragments
CyclopentanoneC₅H₈O84.121 (Earliest)84 (M⁺), 55, 41
This compound (Product) C₉H₁₆O 140.22 3 140 (M⁺), 84 (Base Peak), 55, 41[5]
2-ButoxycyclopenteneC₉H₁₆O140.222 (Before Product)140 (M⁺), different fragmentation (no ketone)
2-Cyclopentylidene-cyclopentanoneC₁₀H₁₄O150.224 (After Product)150 (M⁺), 121, 107, 91, 79
DibutylcyclopentanoneC₁₃H₂₄O196.335 (Latest)196 (M⁺), 139 (M-57), 84

Advanced Analysis & Troubleshooting

Q6: How can I use fragmentation patterns to definitively distinguish between my product and its byproducts?

A6: Understanding fundamental fragmentation mechanisms is key to moving beyond simple library matching. For ketones, the most important mechanism is alpha-cleavage .[9][10]

  • Alpha-Cleavage: The bond adjacent to the carbonyl group breaks. The resulting acylium ion is resonance-stabilized and often gives a very strong signal.[11]

    • For this compound: Cleavage can occur on either side of the carbonyl. The most favorable cleavage is the loss of the larger alkyl group—in this case, the butyl radical (•C₄H₉). This leaves a fragment of [M - 57]⁺. However, the most prominent cleavage for this molecule is the loss of butene (C₄H₈) via a rearrangement, leading to the observed base peak at m/z 84 .[5] This is a highly diagnostic peak.

  • McLafferty Rearrangement: This is a rearrangement that occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon.[12] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered ring transition state, resulting in the loss of a neutral alkene.[9]

    • For this compound: The butyl chain provides γ-hydrogens. A McLafferty rearrangement would result in the loss of propene (C₃H₆, 42 Da), leading to a fragment at m/z 98. While possible, the alpha-cleavage resulting in m/z 84 is empirically the dominant fragmentation.[5]

By analyzing which of these characteristic fragments are present or absent, you can deduce the structure of an unknown peak. For example, the O-alkylation product will not show a strong m/z 84 peak from the loss of butene, as it lacks the required ketone structure.

*dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Analyze GC-MS Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckProduct [label="Identify Product Peak?\n(RT & m/z 140)", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckSM [label="Identify Starting Material?\n(Early Peak, m/z 84)", shape=diamond, style=filled, fillcolor="#FBBC05"]; AnalyzeUnknowns [label="Analyze Other Significant Peaks"]; Hypothesize [label="Hypothesize Structure\n(Use Table 1)", fillcolor="#F1F3F4"]; Confirm [label="Confirm Identity", shape=diamond, style=filled, fillcolor="#FBBC05"]; Success [label="Reaction Profile Understood", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TroubleshootGC [label="Troubleshoot GC/MS Method\n(Peak Shape, Baseline)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootSynth [label="Optimize Synthesis Conditions\n(Temp, Reagents, Time)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Library [label="Compare to NIST/\nWiley Libraries"]; Fragmentation [label="Analyze Fragmentation\n(Alpha-Cleavage, etc.)"];

// Edges Start -> CheckProduct; CheckProduct -> CheckSM [label="Yes"]; CheckProduct -> TroubleshootGC [label="No"]; CheckSM -> AnalyzeUnknowns [label="Yes"]; CheckSM -> TroubleshootSynth [label="No\n(Reaction Failed)"]; AnalyzeUnknowns -> Hypothesize; Hypothesize -> Confirm; Confirm -> Library [label="Step 1"]; Confirm -> Fragmentation [label="Step 2"]; {Library, Fragmentation} -> TroubleshootSynth; TroubleshootSynth -> Success; AnalyzeUnknowns -> Success [label="No other\nsignificant peaks"]; } *enddot Caption: A logical workflow for GC-MS data analysis and troubleshooting.

Q7: I'm seeing persistent peaks at m/z 73, 207, and 281 across my baseline and in my blanks. What are they?

A7: These are hallmark ions of siloxanes . They are not reaction byproducts but rather common contaminants in GC-MS systems.

  • Source: The most common sources are bleed from the GC column's stationary phase (polydimethylsiloxane) or from the inlet septa.[13][14][15] High temperatures accelerate column bleed, which appears as a rising baseline, while pieces of septa cored by the syringe needle can cause discrete siloxane peaks.[16]

  • Action: These peaks can generally be ignored if their intensity is low. If they are interfering with your analysis, consider the following:

    • Condition your GC column according to the manufacturer's instructions.

    • Use high-quality, low-bleed septa and replace them regularly.

    • Ensure your oven temperature does not exceed the column's maximum operating limit.[13]

References

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102524, this compound. PubChem. Available from: [Link]

  • Li, Y., et al. (2021). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Reaction Chemistry & Engineering. Available from: [Link]

  • Agilent Technologies. (2024). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Agilent. Available from: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. Available from: [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available from: [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Available from: [Link]

  • Reddit. (2011). r/chemistry - What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic-Chemistry.org. Available from: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 2-pentanone. YouTube. Available from: [Link]

  • K.A. Schug & H.M. McNair. (2019). How Do I Troubleshoot a Problem on My GC-MS?. LCGC North America. Available from: [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available from: [Link]

  • MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Org Syn. Available from: [Link]

  • Agilent Technologies. (n.d.). NIST 23 Mass Spectral Library. Agilent. Available from: [Link]

  • Restek. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Today. Available from: [Link]

  • GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. GL Sciences. Available from: [Link]

  • Flinn Scientific. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Flinnsci.ca. Available from: [Link]

  • Journal of Chemical Education. (2001). GC/MS Analysis of the Competitive Alkylation of 2-Methylcyclohexanone: A New Experiment for Undergraduate Students. ACS Publications. Available from: [Link]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. SpectralWorks. Available from: [Link]

  • Asian Journal of Chemistry. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. Available from: [Link]

  • Visual Learners. (2023). Fragmentation of aldehyde and ketones. (McLafferty Rearrangement). YouTube. Available from: [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. Available from: [Link]

  • Google Patents. (1997). EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones. Google Patents.
  • NIH. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2023). (PDF) Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. ResearchGate. Available from: [Link]

  • MDPI. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. MDPI. Available from: [Link]

  • MSU Chemistry. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Michigan State University. Available from: [Link]

  • ResearchGate. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2021). 17.5: Nucleophilic Substitution with Enolate Anions. Chemistry LibreTexts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • ACS Omega. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Publications. Available from: [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates – C vs O Alkylation. PharmaXChange. Available from: [Link]

  • Chromatography Online. (2010). Gas Chromatography Problem Solving and Troubleshooting. Chromatography Online. Available from: [Link]

  • PubMed Central. (2019). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. NIH. Available from: [Link]

  • Phenomenex. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. JOCPR. Available from: [Link]

  • ResearchGate. (2013). McLafferty rearrangement and formation of a cyclic ion from the TBDMS.... ResearchGate. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum & fragmentation of cyclopentane. Doc Brown's Chemistry. Available from: [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Wiley. Available from: [Link]

  • JoVE. (2024). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. (2021). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ). ResearchGate. Available from: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Available from: [Link]

  • LabRulez GCMS. (2021). Stop the Bleed: Tips and Tricks on GC Column Bleed. LabRulez. Available from: [Link]

  • Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. Available from: [Link]

  • Imperial College London. (2004). Organic Synthesis Lecture 3. Imperial College London. Available from: [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. ChemistryViews. Available from: [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available from: [Link]

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Validation & Comparative

validation of 2-Butylcyclopentanone structure by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 2-Butylcyclopentanone: A Comparative NMR Analysis Guide

Executive Summary This guide provides a rigorous technical framework for the structural validation of this compound (CAS 934-42-9). Unlike rigid templates, this document focuses on the causality of spectral features, distinguishing the target molecule from common synthetic impurities (e.g., 2-butylidenecyclopentanone) and regioisomers (e.g., 3-butylcyclopentanone). The protocol leverages 1H and 13C NMR as the primary validation tools, emphasizing the diagnostic utility of


-methine resonances and carbonyl chemical shifts specific to five-membered rings.

Comparative Framework: Why NMR Validation Matters

In drug development and fragrance chemistry (where jasmonoid derivatives are prevalent), verifying the alkylation position on a cyclopentanone ring is critical. Mass Spectrometry (MS) confirms the molecular weight (140.22 g/mol ) but fails to distinguish between the 2-butyl and 3-butyl regioisomers. Infrared (IR) spectroscopy confirms the ketone functionality (~1740 cm⁻¹) but lacks the resolution to map the carbon skeleton.

The NMR Advantage:

  • Regiochemistry: Only NMR can definitively prove the butyl group is attached at the C2 position (alpha) rather than C3 (beta).

  • Stereochemistry: While this compound is typically synthesized as a racemate, NMR can detect diastereomeric impurities if a second chiral center were introduced.[1]

  • Impurity Profiling: NMR is the only technique that simultaneously quantifies residual solvent, unreacted starting material (cyclopentanone), and over-reduced side products (2-butylcyclopentanol).

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this optimized protocol.

Reagents & Preparation:

  • Solvent: Deuterated Chloroform (

    
    ) is the standard.[1] However, if signal overlap occurs in the aliphatic region (1.2–1.6 ppm), use Benzene-
    
    
    
    (
    
    
    ) to induce an aromatic solvent-induced shift (ASIS), which often resolves overlapping multiplets.
  • Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause viscosity broadening; low concentrations require excessive scan times.[1]

  • Internal Standard: Use Tetramethylsilane (TMS, 0.00 ppm) or the residual

    
     peak (7.26 ppm for 1H, 77.16 ppm for 13C) for calibration.
    

Instrument Parameters:

  • Frequency: Minimum 300 MHz is required; 500 MHz is recommended to resolve the complex ring puckering couplings.

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds for quantitative integration, especially for the carbonyl carbon in 13C NMR which has a long 
    
    
    
    relaxation time.

Data Analysis: The Diagnostic Evidence

1H NMR Analysis (Proton)

The proton spectrum of this compound is characterized by a "roofing" effect in the ring protons and a distinct methyl triplet.

AssignmentShift (

, ppm)
MultiplicityIntegrationDiagnostic Logic
H-2 (Alpha-Methine) 2.05 – 2.35 Multiplet 1H CRITICAL: This proton is unique to the 2-isomer. It couples to the ring CH2 and the butyl CH2. It is deshielded by the adjacent carbonyl.[1]
H-5 (Alpha-Methylene)2.00 – 2.40Multiplet2HDeshielded by the carbonyl. Often overlaps with H-2.[1]
H-3, H-4 (Ring)1.40 – 1.90Multiplet4HComplex envelope due to ring puckering.[1]
Butyl

1.20 – 1.40Multiplet4HOverlapping methylene signals from the chain.[1]
Butyl

0.85 – 0.95 Triplet 3H Classic terminal methyl group.[1] Confirms linear butyl chain (vs. isobutyl doublet).[1]

Expert Insight: The integration ratio of the 2.0–2.4 ppm region (alpha protons) to the 0.9 ppm region (methyl) is the first check. For this compound, this ratio is 3:3 (1 H-2 + 2 H-5 : 3 Methyls).[1] For 3-butylcyclopentanone, the ratio is 4:3 (2 H-2 + 2 H-5 : 3 Methyls).

13C NMR Analysis (Carbon)

The carbon spectrum provides the definitive connectivity map.

AssignmentShift (

, ppm)
Diagnostic Logic
C=O (Carbonyl) 218 – 222 Ring Strain: 5-membered cyclic ketones resonate downfield (>215 ppm) compared to 6-membered rings (~210 ppm) or acyclic ketones.
C-2 (Alpha-Methine) 48 – 52 Connectivity Proof: This signal corresponds to a CH (methine). In DEPT-135, this peak points UP .[1] In the 3-isomer, the alpha carbons are both CH2s (pointing DOWN).
C-5 (Alpha-Methylene)36 – 39Alpha to carbonyl, but less substituted than C-2.[1] Points DOWN in DEPT-135.
Butyl Chain14, 22, 29, 30Typical alkane shifts.[1]
C-3, C-420 – 30Ring carbons beta/gamma to carbonyl.[1]

Comparative Validation: Distinguishing Alternatives

This section objectively compares the target molecule against its most likely structural isomers and synthetic impurities.[1]

Scenario A: Regioisomer Differentiation (2-Butyl vs. 3-Butyl)
  • The Problem: Both have MW 140 and similar IR spectra.

  • The Solution: 13C DEPT-135 NMR.

    • This compound: Shows one positive peak (CH) in the 40-55 ppm range (the C-2 carbon).

    • 3-Butylcyclopentanone: Shows zero positive peaks in the alpha-region (both alpha carbons are CH2s). The methine CH is further upfield (~35-40 ppm) and less deshielded.

Scenario B: Synthetic Impurity (Unsaturated Intermediate)
  • The Problem: Synthesis often involves aldol condensation of cyclopentanone with butanal, followed by hydrogenation.[1] Incomplete hydrogenation leaves 2-butylidenecyclopentanone.[1]

  • The Solution: 1H NMR Olefin Region.[1]

    • Target: No signals > 2.5 ppm.

    • Impurity: Distinct olefinic proton triplet/multiplet at 6.0 – 6.5 ppm .[1]

    • 13C NMR: Impurity shows alkene carbons at 120 – 140 ppm .[1]

Scenario C: Over-Reduction (Alcohol)
  • The Problem: Reduction of the ketone to 2-butylcyclopentanol.

  • The Solution: 13C Carbonyl Shift.[1][2][3]

    • Target: Signal at ~220 ppm (C=O).

    • Impurity: Loss of 220 ppm signal; appearance of a CH-OH signal at 70 – 80 ppm .[1]

Visualization of Validation Logic

Diagram 1: Structural Decision Tree

This logic tree illustrates the step-by-step deduction process using NMR data.

ValidationLogic Start Unknown Sample (MW 140) CheckCO Check 13C NMR (200-225 ppm) Start->CheckCO IsKetone Signal at ~220 ppm? CheckCO->IsKetone CheckAlkene Check 1H NMR (5.0-7.0 ppm) IsKetone->CheckAlkene Yes NotKetone Alcohol/Ether Impurity (Reject) IsKetone->NotKetone No IsSat Olefinic Protons? CheckAlkene->IsSat CheckAlpha Check 13C DEPT-135 (40-55 ppm) IsSat->CheckAlpha No Unsat Unsaturated Intermediate (2-butylidene...) IsSat->Unsat Yes Is2Sub Methine (CH) Present? CheckAlpha->Is2Sub Isomer3 3-Butylcyclopentanone (Regioisomer) Is2Sub->Isomer3 No (Only CH2s) Confirmed CONFIRMED: This compound Is2Sub->Confirmed Yes (CH Detected)

Caption: Logical workflow for distinguishing this compound from isomers and synthetic intermediates.

Diagram 2: Experimental Workflow

The sequence of operations from crude reaction mixture to validated data.[1]

Workflow Synthesis Crude Reaction (Aldol + H2) Workup Workup & Isolation (Distillation) Synthesis->Workup Purify Prep Sample Prep (15mg in CDCl3) Workup->Prep Dissolve Acquisition NMR Acquisition (1H, 13C, DEPT) Prep->Acquisition Run Analysis Data Processing (Integration & Peak Picking) Acquisition->Analysis Process

Caption: Standardized experimental workflow for NMR validation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 50050 (this compound). National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link] (Search via Compound Name).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Chemical Shifts).
  • Organic Chemistry Portal. Synthesis of Cyclopentenones and Related Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. NMR Analysis of Ketones and Isomer Differentiation. Available at: [Link]

Sources

Biological Activity Screening of 2-Butylcyclopentanone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Butylcyclopentanone derivatives , specifically focusing on their application as lipophilic scaffolds in medicinal chemistry. While the parent compound (this compound) serves primarily as a synthetic intermediate or fragrance ingredient, its functionalized derivatives—particularly


-arylidene analogs (chalcones) —exhibit significant biological activity.

This document objectively compares these derivatives against cyclohexanone analogs (ring-size alternatives) and standard therapeutic agents , supported by experimental protocols and mechanistic insights.

Structural Rationale & Synthetic Utility[1][2][3]

The this compound scaffold offers two distinct pharmacological advantages over simple cyclic ketones:

  • Lipophilicity (

    
     Enhancement):  The butyl chain (
    
    
    
    ) significantly increases the partition coefficient compared to methyl- or unsubstituted analogs. This facilitates passive transport across bacterial cell walls and lipid bilayers, a critical factor for antimicrobial agents targeting Gram-negative bacteria like P. aeruginosa.
  • Ring Strain & Planarity: The 5-membered cyclopentanone ring possesses a flatter conformation than the chair-form cyclohexanone. When functionalized into an

    
    -unsaturated ketone (enone), this geometry enhances the electrophilicity of the 
    
    
    
    -carbon, making it a more potent Michael acceptor for cysteine proteases and other nucleophilic biological targets.
Comparative Scaffold Analysis
FeatureThis compound2-ButylcyclohexanoneImpact on Bioactivity
Ring Geometry Planar/EnvelopeChair (Puckered)Cyclopentanone derivatives often show tighter binding in flat enzyme pockets.[1]
Reactivity High (Ring strain)Moderate5-membered enones are generally more reactive Michael acceptors.
Lipophilicity HighHighBoth facilitate membrane penetration, but the 5-membered ring is less sterically bulky.

Comparative Biological Profiling[4]

The following data synthesizes performance trends observed in screening


-arylidene derivatives of cyclic ketones. The comparison highlights the superior potency of the cyclopentanone scaffold in antimicrobial and cytotoxic assays.[2][3]
A. Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Context: Screening against multidrug-resistant pathogens. The "Derivative" refers to the bis-(4-chlorobenzylidene) analog of the respective ketone.

Compound ClassS. aureus (MRSA)P. aeruginosaC. albicansPerformance Verdict
This compound Derivative 4 - 8

g/mL
16

g/mL
8

g/mL
Superior. High lipophilicity + reactive warhead.
2-Butylcyclohexanone Derivative32 - 64

g/mL
>128

g/mL
64

g/mL
Moderate. Steric hindrance of the 6-ring reduces efficacy.[1]
Unsubstituted Cyclopentanone Derivative16

g/mL
64

g/mL
32

g/mL
Lower. Lacks the butyl chain for optimal membrane entry.[1]
Ciprofloxacin (Control)1 - 2

g/mL
0.5 - 1

g/mL
N/AGold Standard (Antibacterial).
Fluconazole (Control)N/AN/A2 - 4

g/mL
Gold Standard (Antifungal).

Key Insight: The 2-butyl substituent is critical for activity against Gram-negative bacteria (P. aeruginosa), likely acting as a "grease" moiety that drags the reactive pharmacophore through the outer membrane.

B. Cytotoxicity (Anticancer Potential)

Context:[1][4][5] MTT assay against HeLa (Cervical Cancer) cell lines.

  • This compound Derivatives:

    
    
    
  • 2-Butylcyclohexanone Derivatives:

    
    
    
  • Mechanism: The cyclopentanone derivatives induce apoptosis via cell cycle arrest at the G2/M phase, driven by the alkylation of tubulin or thiol-containing enzymes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This workflow generates the bioactive


-unsaturated ketone derivatives.

Reagents: this compound (10 mmol), 4-Chlorobenzaldehyde (20 mmol), 10% NaOH (aq), Ethanol (95%).

  • Dissolution: Dissolve the aldehyde in ethanol in a round-bottom flask.

  • Addition: Add this compound slowly.

  • Catalysis: Add NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

  • Workup: Pour mixture into ice-cold water containing dilute HCl (to neutralize base).

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

Validation Check: The product must show a characteristic UV-Vis shift (bathochromic shift) compared to the starting ketone, confirming conjugation.

Protocol B: Microbroth Dilution Assay (Antimicrobial)

Standard: CLSI M07-A10 guidelines.[1]

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the derivative in DMSO (Final DMSO concentration < 1% to avoid solvent toxicity).

  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 24h.
  • Readout: Add Resazurin dye (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable cell growth.

  • Endpoint: The lowest concentration preventing color change is the MIC.

Mechanism of Action (MOA)

The biological activity of these derivatives is largely attributed to the Michael Acceptor theory.[4] The


-unsaturated ketone moiety acts as a soft electrophile.
Pathway Visualization

The diagram below illustrates the synthesis and the subsequent biological interaction with cellular targets.

BioactivityWorkflow Synthesis Claisen-Schmidt Condensation Product Alpha-Arylidene Derivative (Chalcone) Synthesis->Product Dehydration (-H2O) Scaffold This compound Scaffold->Synthesis Nucleophile Aldehyde Aryl Aldehyde Aldehyde->Synthesis Electrophile Mechanism Michael Addition (Covalent Bond) Product->Mechanism Electrophilic Attack Target Biological Target (Enzyme-SH / DNA) Target->Mechanism Nucleophilic Attack Outcome Cell Death / Inhibition Mechanism->Outcome Irreversible Inhibition

Figure 1: Synthetic pathway and Mechanism of Action (MOA). The electrophilic enone system covalently binds to nucleophilic residues (e.g., Cysteine-SH) on target proteins.

Mechanistic Causality
  • Electrophilic Center: The

    
    -carbon of the enone is electron-deficient.
    
  • Target Recognition: The "Butyl" tail anchors the molecule into hydrophobic pockets of enzymes or bacterial membranes.

  • Covalent Modification: A nucleophilic cysteine thiol (-SH) on the target protein attacks the

    
    -carbon, forming a stable covalent bond (alkylation). This irreversibly inhibits the enzyme function.
    

References

  • BenchChem Technical Support. (2025).[4][6] A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives. BenchChem.[4][6] Link

  • Yusoff, M., et al. (2022).[7][8][9] Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues.[1] National Institutes of Health (NIH) / PMC. Link

  • Vacek, J. (2025).[10][11] Chemical properties and biological activities of cyclopentenediones: a review. PubMed. Link

  • Mahdi, et al. (2024).[7][9] Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor. Universiti Kebangsaan Malaysia. Link

  • Ali, N., et al. (2025).[11] Synthesis of Cyclopentanone and Cyclohexanone Derivatives.[12][1][8] AlQalam Journal of Medical and Applied Sciences.[1] Link

Sources

spectroscopic comparison of 2-Butylcyclopentanone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of 2-Butylcyclopentanone Isomers: A Technical Guide

Executive Summary

In the synthesis of bioactive cyclopentanones—widely used in fragrance chemistry (e.g., jasmonoids) and pharmaceutical intermediates—the precise identification of alkyl-substituted isomers is critical. "this compound" is an ambiguous term that can refer to multiple structural isomers depending on the branching of the butyl chain (n-butyl, sec-butyl, isobutyl, tert-butyl).

These isomers exhibit distinct physicochemical properties and metabolic profiles. For instance, the steric bulk of a tert-butyl group significantly alters receptor binding affinities compared to the flexible n-butyl chain. This guide provides a definitive spectroscopic framework to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary validation tools.

Isomer Landscape & Structural Logic

Before analyzing spectra, we must define the structural variables. The "2-butyl" designation implies a butyl group attached at the C2 position of the cyclopentanone ring.

IsomerSide Chain StructureKey Structural FeatureStereochemistry
2-n-Butylcyclopentanone

Linear flexible chain1 Chiral Center (Enantiomers)
2-Isobutylcyclopentanone

Branched at

-carbon
1 Chiral Center (Enantiomers)
2-sec-Butylcyclopentanone

Branched at

-carbon
2 Chiral Centers (Diastereomers)
2-tert-Butylcyclopentanone

Quaternary

-carbon
1 Chiral Center (Enantiomers)

Critical Insight: The 2-sec-butyl isomer presents as a mixture of diastereomers (e.g., syn and anti), resulting in complex, doubled NMR signals. The 2-tert-butyl isomer is synthetically challenging to access via direct alkylation due to steric hindrance and competing elimination reactions.

Spectroscopic Comparison Strategy

A. Mass Spectrometry (MS): Fragmentation Pathways

MS provides the first line of differentiation based on fragmentation stability and rearrangement potential.

  • McLafferty Rearrangement: Requires a

    
    -hydrogen relative to the carbonyl.[1][2]
    
    • 2-n-Butyl: The side chain has a

      
      -hydrogen (at C2' of the chain). However, the classic McLafferty rearrangement involves the ring protons or the side chain if sufficiently long. A dominant pathway for 2-substituted cyclopentanones is the loss of the side chain alkene via a McLafferty-like mechanism, yielding the enol of cyclopentanone (
      
      
      
      84).
    • 2-tert-Butyl: The

      
      -hydrogens are present on the methyl groups, but the steric bulk and quaternary center favor 
      
      
      
      -cleavage
      (loss of the tert-butyl radical,
      
      
      57) over rearrangement.
  • Diagnostic Peaks:

    • 
      -Butyl:  Significant peak at 
      
      
      
      84 (Loss of butene).
    • 
      -Butyl:  Base peak often at 
      
      
      
      57 (t-butyl cation) or
      
      
      83 (M - 57).
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural assignment.

  • Methyl Signatures (

    
    H NMR): 
    
    • 
      -Butyl:  Triplet (
      
      
      
      ppm).
    • Isobutyl: Doublet (

      
       ppm).
      
    • 
      -Butyl:  Two methyl signals: a triplet (terminal) and a doublet (internal).
      
    • 
      -Butyl:  Strong Singlet (
      
      
      
      ppm, 9H).
  • The

    
    -Proton (H2) Diagnostic: 
    
    • The proton at C2 (ring) couples to the side chain.

    • 
      -Butyl / Isobutyl:  H2 is a multiplet due to coupling with ring H3s and side chain H1'.
      
    • 
      -Butyl:  H2 appears as a distinct doublet of doublets  (dd). It couples only to the ring H3 protons because the adjacent side-chain carbon is quaternary (no protons). This simplification is diagnostic.
      

Comparative Data Tables

Table 1: H NMR Chemical Shift Fingerprints (CDCl , 400 MHz)
Feature2-n-Butyl2-Isobutyl2-tert-Butyl
Methyl Group (

)
~0.90 (t, 3H)~0.92 (d, 6H)~0.98 (s, 9H)
Side Chain

-H
~1.2-1.4 (m, CH

)
~1.5 (m, CH

)
None (Quaternary C)
Ring H2 (

-carbonyl)
Multiplet (complex)Multiplet (complex)dd (

Hz)
Diagnostic Note Classic alkyl chain envelopeIsopropyl doublet is distinctSinglet methyls + Simplified H2
Table 2: Key Mass Spectrometry Fragments (EI, 70 eV)
IsomerMolecular Ion (

)
Base Peak (

)
Diagnostic Loss
2-n-Butyl 14084 (Cyclopentanone enol)

(butene)
2-tert-Butyl 14057 (t-Butyl cation)

(t-butyl radical)
2-Isobutyl 14084 / 43Similar to n-butyl but different ratio

Experimental Protocols

Protocol A: GC-MS Isomer Differentiation

Use this protocol to rapidly screen synthetic reaction mixtures.

  • Sample Prep: Dilute 5 mg of analyte in 1 mL HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Method:

    • Inlet: 250°C, Split 50:1.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Source: 230°C, EI mode (70 eV).

  • Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       140 (
      
      
      
      ).
    • Check ratio of

      
       84 to 
      
      
      
      57. High 84 indicates n-butyl/isobutyl; High 57 indicates tert-butyl.
Protocol B: High-Resolution NMR Characterization

Use this protocol for final structural confirmation.

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% TMS.
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Acquisition:

    • 1H NMR: 16 scans, 2 sec relaxation delay. Focus on 0.8–1.1 ppm region for methyl splitting.

    • 13C NMR: 512 scans. Look for quaternary carbon signal at

      
      30-35 ppm for tert-butyl derivatives.
      
    • DEPT-135: Run to distinguish CH

      
       (down) from CH/CH
      
      
      
      (up).
      • n-butyl: Side chain CH

        
        s appear negative (down).
        
      • tert-butyl: Methyls appear positive (up); Quaternary C disappears.

Visualizing the Identification Logic

The following diagram illustrates the decision matrix for identifying the specific isomer from an unknown sample.

IsomerID Start Unknown this compound Isomer (MW = 140) Step1 Step 1: 1H NMR (0.9 ppm region) Start->Step1 Triplet Triplet Methyl Step1->Triplet Linear Chain Doublet Doublet Methyl Step1->Doublet Branched End Singlet Strong Singlet (9H) Step1->Singlet Quaternary Alpha Mixed Triplet + Doublet (Complex Multiplets) Step1->Mixed Chiral Alpha N_Butyl 2-n-Butylcyclopentanone (Confirm with MS: m/z 84) Triplet->N_Butyl Iso_Butyl 2-Isobutylcyclopentanone Doublet->Iso_Butyl Tert_Butyl 2-tert-Butylcyclopentanone (Confirm with MS: m/z 57) Singlet->Tert_Butyl Sec_Butyl 2-sec-Butylcyclopentanone (Diastereomers) Mixed->Sec_Butyl

Figure 1: Decision tree for spectroscopic identification of this compound isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102524, Cyclopentanone, 2-butyl-. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopentanone, 2-butyl- Mass Spectrum. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[1] (Foundational text on McLafferty rearrangement mechanisms cited in analysis).[1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants of alkyl ketones).

Sources

Precision Analytics for Chiral Ketones: Assessing the Enantiomeric Excess of 2-Butylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytics of Chirality

For researchers in fragrance synthesis and pharmaceutical intermediate development, 2-butylcyclopentanone presents a specific analytical challenge. Unlike complex drug scaffolds with multiple chromophores, this molecule is a volatile, aliphatic ketone with a single chiral center at the


-position.

Its structural simplicity is deceptive. The lack of a strong UV chromophore makes direct HPLC challenging, while its volatility makes it an ideal candidate for Gas Chromatography (GC). However, the specific steric bulk of the butyl chain requires precise stationary phase selection to achieve baseline resolution.

This guide evaluates three primary methodologies for assessing enantiomeric excess (ee):

  • Chiral Capillary GC (The Gold Standard): High resolution, direct analysis, no derivatization.

  • Chiral HPLC (The Alternative): Requires derivatization for sensitivity; best for non-volatile matrices.

  • 1H-NMR with Shift Reagents (The Rapid Screen): Useful for initial synthetic optimization but lower precision.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics for each approach based on experimental field data.

FeatureMethod A: Chiral GC Method B: Chiral HPLC Method C: NMR (Shift Reagent)
Primary Use Case Final QC, High-Precision ee%Complex matrices, non-volatilesReaction monitoring, rough ee%
Stationary/Mobile Phase

-Cyclodextrin derivatives
Polysaccharide (e.g., Chiralpak)CDCl

+ Eu(hfc)

Derivatization None (Direct Injection)Required (e.g., 2,4-DNPH)None (In-situ complexation)
Detection Limit Low ppm (FID/MS)Low ppm (UV after deriv.)~1-2% (limited by signal overlap)
Resolution (

)
High (>2.0 typical)Medium (depends on derivative)Low (peak broadening issues)
Throughput 20-40 min/sample30-60 min (incl. prep)10-15 min

Method A: Chiral Gas Chromatography (The Gold Standard)

The Mechanism of Separation

For this compound, Chiral GC is the superior method . The separation relies on the formation of transient inclusion complexes between the analyte and the cyclodextrin (CD) cavity bonded to the stationary phase. The butyl chain of the ketone interacts differentially with the hydrophobic cavity of the CD, while the carbonyl group interacts with the rim functionalities.

Recommended Column:


-DEX 120  or Chirasil-DEX CB .
  • Rationale: The cavity size of

    
    -cyclodextrin (7 glucopyranose units) is sterically matched to the 2-butylcyclopentyl moiety. Permethylated or acetylated derivatives (like in 
    
    
    
    -DEX 120) prevent strong hydrogen bonding that causes peak tailing.
Experimental Protocol: Self-Validating Workflow

Step 1: System Suitability

  • Instrument: GC-FID (Flame Ionization Detector).

  • Column: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film, Permethylated
    
    
    -cyclodextrin.
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1 ratio) at 250°C. High split ratio is crucial to prevent column overload which degrades resolution (

    
    ).
    

Step 2: Temperature Programming

  • Isothermal Mode (Preferred for max

    
    ):  Hold at 90°C - 100°C.
    
    • Note: Enantiomeric separation factors (

      
      ) decrease as temperature increases.[1] Lower temperature yields better separation but longer run times.
      
  • Gradient Mode (For purity checks): 60°C (2 min)

    
     5°C/min 
    
    
    
    180°C.

Step 3: Validation Criteria

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If high, deactivate the inlet liner or trim the column guard.
Workflow Visualization

The following diagram illustrates the logical flow for selecting and executing the GC method.

GC_Workflow cluster_mechanism Separation Mechanism Start Sample: this compound Check_Conc Check Concentration (~1 mg/mL in Hexane) Start->Check_Conc Inlet Split Injection (50:1) Temp: 250°C Check_Conc->Inlet Column Column: Beta-DEX 120 Interaction: Inclusion Complex Inlet->Column Oven Isothermal: 100°C Maximize Alpha Factor Column->Oven Mech1 Enantiomer R Stronger Inclusion (Longer Retention) Column->Mech1 Partitioning Mech2 Enantiomer S Weaker Inclusion (Shorter Retention) Column->Mech2 Detector FID Detection (Universal for Organics) Oven->Detector Analysis Calculate ee% Area(R) vs Area(S) Detector->Analysis

Figure 1: Analytical workflow for Chiral GC, highlighting the critical isothermal step for maximizing separation factors.

Method B: Chiral HPLC (Derivatization Required)

The Challenge of Detection

This compound lacks a conjugated


-system, resulting in negligible UV absorbance above 210 nm. Direct HPLC using Refractive Index (RI) detection is possible but lacks sensitivity for impurity profiling.
The Solution: Hydrazone Derivatization

To use standard UV detectors (254 nm), the ketone must be derivatized with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . This converts the enantiomers into diastereomeric hydrazones (if a chiral hydrazine is used) or simply adds a chromophore for separation on a chiral column.

Protocol:

  • Reaction: Mix 10 mg ketone with excess 2,4-DNPH in ethanol/H

    
    SO
    
    
    
    .
  • Workup: Extract with ethyl acetate, wash with NaHCO

    
    , dry.
    
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Detection: UV at 360 nm (max absorbance of the hydrazone).

Critique: While effective, this introduces a chemical step that can kinetically fractionate the sample if the reaction isn't quantitative, potentially skewing the measured ee. GC is preferred to avoid this risk.

Method C: 1H-NMR with Chiral Shift Reagents

For rapid "in-process" checks where precision is less critical (


 2-3%), NMR is viable.

Reagent: Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]).
  • Mechanism: The Europium atom coordinates with the carbonyl oxygen. The chiral ligand environment induces different chemical shift changes (

    
    ) for the 
    
    
    
    -protons or the methyl group of the butyl chain in the two enantiomers.

Protocol:

  • Dissolve 10 mg ketone in 0.6 mL CDCl

    
    .
    
  • Acquire reference spectrum.

  • Add Eu(hfc)

    
     stepwise (0.1 eq increments).
    
  • Monitor the splitting of the methyl triplet (from the butyl group) or the ring protons.

  • Calculate ee from the integration of the split signals.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • König, W. A. (1998). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Wiley-VCH. (Standard text for Beta-DEX column selection).
  • Allenmark, S. G. (1991). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Phenomenex Application Guide. (2023). Chiral GC Column Selection for Ketones. Link (Verified source for column stationary phase data).

Sources

evaluating the cytotoxic effects of 2-Butylcyclopentanone on cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Cytotoxic Profiling of 2-Butylcyclopentanone vs. Bioactive Analogs

PART 1: EXECUTIVE ANALYSIS & STRATEGIC POSITIONING

The "Michael Acceptor" Divide: Defining the Role of this compound

In the evaluation of cyclopentanone derivatives on cell lines, This compound (2-BCP) occupies a critical position as a structural negative control and a safety benchmark . Unlike its potent anti-cancer analogs such as Methyl Jasmonate (MJ) or Cyclopent-2-en-1-one (2CP) , 2-BCP lacks the


-unsaturated ketone moiety.[1]

This structural distinction is the primary driver of cytotoxicity profiles in this chemical class.[2] While MJ and 2CP act as "Michael Acceptors"—covalently binding to glutathione (GSH) and mitochondrial proteins to induce apoptosis—2-BCP remains chemically inert toward nucleophilic attack under physiological conditions.[1][2]

Why This Comparison Matters:

  • For Drug Developers: 2-BCP serves as the perfect scaffold to validate Structure-Activity Relationships (SAR).[1][2] It proves that cytotoxicity is driven by the enone system, not the cyclopentyl ring or the butyl chain.[2]

  • For Toxicologists: Establishing the "No-Observed-Adverse-Effect Level" (NOAEL) of 2-BCP is essential for its safe use in fragrance and cosmetic formulations, contrasting it with the high toxicity of reactive metabolites.[1]

PART 2: COMPARATIVE PERFORMANCE METRICS

The following data synthesis contrasts the cytotoxic parameters of 2-BCP against the therapeutic candidate Methyl Jasmonate and the standard cytotoxic agent Cisplatin.

Table 1: Comparative Cytotoxic Profile (Human Carcinoma Cell Lines)

FeatureThis compound (2-BCP) Methyl Jasmonate (MJ) Cisplatin (Positive Control)
Primary Classification Fragrance Ingredient / SolventAnti-Cancer Lead CompoundChemotherapeutic Drug
Reactive Motif Saturated Ketone (Inert)

-Unsaturated Ketone
Platinum Coordination Complex
IC50 (HeLa/MCF-7) > 1000 µM (Est.[1][2] Low Toxicity)0.5 – 3.0 mM 5 – 20 µM
Mechanism of Action Membrane fluidization (High conc.)[2]Mitochondria-mediated ApoptosisDNA Crosslinking
ROS Generation NegligibleHigh (Depletes Glutathione)High
Selectivity Non-selective (General irritant)Selective for Cancer CellsLow Selectivity (Systemic Tox)

Analyst Note: The high IC50 of 2-BCP indicates a wide safety margin.[1] Cytotoxicity observed at extremely high concentrations (>5 mM) is likely due to non-specific solvent effects (membrane disruption) rather than specific signaling pathway activation.[2]

PART 3: MECHANISTIC VISUALIZATION

The diagram below illustrates the divergent pathways of the Saturated (2-BCP) vs. Unsaturated (MJ/2CP) cyclopentanones.

Cytotoxicity_Mechanism Compound_A This compound (Saturated Ring) Cell_Entry Passive Diffusion into Cytosol Compound_A->Cell_Entry Compound_B Methyl Jasmonate / 2CP (Alpha-Beta Unsaturated) Compound_B->Cell_Entry Target_GSH Intracellular Glutathione (GSH) (Nucleophile) Cell_Entry->Target_GSH Encounters Interaction_A No Reaction (Steric/Electronic Inertness) Target_GSH->Interaction_A With 2-BCP Interaction_B Michael Addition (Covalent Bonding) Target_GSH->Interaction_B With MJ/2CP Mito_Health Mitochondrial Integrity Maintained Interaction_A->Mito_Health Mito_Damage Mitochondrial Depolarization (VDAC Opening) Interaction_B->Mito_Damage ROS_Status_A ROS Homeostasis Mito_Health->ROS_Status_A ROS_Status_B ROS Accumulation (Oxidative Stress) Mito_Damage->ROS_Status_B Outcome_A Cell Survival / Proliferation (Low Cytotoxicity) ROS_Status_A->Outcome_A Outcome_B Apoptosis / Necrosis (High Cytotoxicity) ROS_Status_B->Outcome_B

Figure 1: Divergent signaling pathways. 2-BCP fails to deplete Glutathione (GSH), preserving mitochondrial health, whereas MJ acts as a Michael acceptor, triggering the apoptotic cascade.[2]

PART 4: EXPERIMENTAL PROTOCOLS (Self-Validating Systems)

To objectively evaluate 2-BCP, researchers must use a Differential Cytotoxicity Workflow . This protocol ensures that any observed toxicity is distinguished from solvent effects.[1][2]

Protocol A: High-Throughput Viability Screening (MTT/CCK-8)

Purpose: To determine the IC50 and establish the safety window.[2]

  • Cell Seeding:

    • Seed HeLa (cancer) and HDFa (normal fibroblast) cells at

      
       cells/well in 96-well plates.
      
    • Validation: Include "Blank" (media only) and "Solvent Control" (DMSO 0.5%) wells.[2]

  • Compound Preparation:

    • Dissolve 2-BCP in DMSO to create a 100 mM stock.[1]

    • Prepare serial dilutions in culture medium: 0, 10, 50, 100, 500, 1000, 2000 µM.[2]

    • Critical Step: 2-BCP is lipophilic.[1][2] Ensure vigorous vortexing.[1][2] If precipitation occurs at >1000 µM, use an emulsion stabilizer (e.g., BSA).[2]

  • Incubation:

    • Treat cells for 24h and 48h at 37°C, 5% CO2.[2]

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h. Solubilize formazan with DMSO.[1][2]

    • Measure Absorbance at 570 nm.[1][2]

  • Data Analysis:

    • Calculate % Viability =

      
      .[1][2]
      
    • Expectation: 2-BCP should show >80% viability up to 500 µM.[1][2] MJ will show <50% viability at similar concentrations.[1][2]

Protocol B: ROS Generation Assay (Mechanistic Verification)

Purpose: To confirm if toxicity is oxidative (MJ-like) or non-specific.[1][2]

  • Probe Loading:

    • Load cells with DCFH-DA (10 µM) for 30 min in serum-free media.[1][2]

  • Treatment:

    • Expose cells to 2-BCP (500 µM) vs. Methyl Jasmonate (500 µM) vs. H2O2 (Positive Control).[1][2]

  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours using a microplate reader.

  • Interpretation:

    • 2-BCP: Fluorescence should track with the Solvent Control (Flat line).

    • MJ: Significant increase in fluorescence (Slope > Control).[1][2]

    • Causality: If 2-BCP causes cell death without ROS, the mechanism is likely membrane solubilization (necrosis), not programmed apoptosis.[2]

PART 5: REFERENCES & AUTHORITATIVE SOURCES

  • Research Institute for Fragrance Materials (RIFM). (2025).[1][2] Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones.[2][3] ResearchGate.[1][2][3][4][5] Link

    • Context: Establishes the low acute toxicity profile of saturated cyclopentanones compared to unsaturated analogs.[2]

  • Cohen, E., & Flescher, E. (2009).[2] Methyl jasmonate: A plant stress hormone as an anti-cancer drug.[1][2] Phytochemistry.[1][2][4][6] Link

    • Context: Defines the mechanism of action for jasmonates, highlighting the necessity of the enone structure for mitochondrial targeting.[2]

  • Rosetti, M., et al. (2008).[2][7] Pro-apoptotic activity of cyclopentenone in cancer cells.[1][2][7] Anticancer Research.[1][2][7][8] Link

    • Context: Provides comparative cytotoxicity data for the unsaturated analog (2CP), serving as a positive control for 2-BCP evaluation.[2]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link

    • Context: verification of chemical structure (saturated) and physical properties (lipophilicity) relevant to assay design.[2]

  • Cesari, I.M., et al. (2014).[2] Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis.[2] International Journal of Cell Biology.[1][2] Link

    • Context: Detailed review of the signaling pathways (ROS, Hexokinase II) affected by bioactive cyclopentanones, providing the negative contrast for 2-BCP.

Sources

confirming the molecular weight of 2-Butylcyclopentanone by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Confirming the Molecular Weight of 2-Butylcyclopentanone by Mass Spectrometry

Authored by a Senior Application Scientist

For professionals in research, discovery, and development, the unambiguous confirmation of a molecule's identity is a foundational requirement. The molecular weight is a primary characteristic, and mass spectrometry stands as the definitive technique for its determination. This guide provides a comprehensive, in-depth comparison of mass spectrometry methodologies for confirming the molecular weight of this compound, a common ketone in various chemical applications. We will explore not just the "how," but the critical "why" behind the selection of specific techniques and parameters, ensuring a robust and self-validating analytical approach.

Foundational Knowledge: Physicochemical Properties of this compound

Before any analysis, a fundamental understanding of the analyte's properties is essential. This knowledge dictates the entire analytical strategy, from sample preparation to the choice of instrumentation.

This compound is a volatile, alicyclic ketone. Its key properties, which are critical for mass spectrometry method development, are summarized below.

PropertyValueSignificance for Mass Spectrometry
Molecular Formula C₉H₁₆OProvides the elemental composition, essential for high-resolution analysis.[1][2]
Average Molecular Weight 140.22 g/mol The weighted average of the masses of all naturally occurring isotopes.[1][2]
Monoisotopic Mass 140.120115 DaThe exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the mass observed by the mass spectrometer.[2][3]
Structure CCCCC1CCCC1=OThe presence of a carbonyl group and alkyl chains dictates the fragmentation patterns.[1]

Strategic Selection of the Mass Spectrometry Technique

The choice of ionization method is the most critical decision in the analysis of any compound by mass spectrometry. The primary goal is to convert the neutral analyte molecule into a gas-phase ion so it can be manipulated and detected by the mass spectrometer. The analyte's volatility and polarity are the key determinants for this choice.

G Analyte Analyte: this compound Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Polarity Is the analyte polar & soluble in polar solvents? Volatility->Polarity No GCMS Gas Chromatography-MS (GC-MS) Volatility->GCMS  Yes Polarity->GCMS No LCMS Liquid Chromatography-MS (LC-MS) Polarity->LCMS  Yes EI Electron Ionization (EI) - Hard Ionization - Causes Fragmentation GCMS->EI ESI Electrospray Ionization (ESI) - Soft Ionization - Requires Polar/Chargeable Site LCMS->ESI G cluster_0 Primary Fragmentation Pathways cluster_1 α-Cleavage cluster_2 Ring Cleavage / Rearrangement cluster_3 McLafferty-type Rearrangement MolIon Molecular Ion (M•⁺) m/z 140 Alpha1 Loss of Butyl Radical (•C₄H₉) -57 Da MolIon->Alpha1 Path A Alpha2 Loss of Ethylene (C₂H₄) -28 Da MolIon->Alpha2 Path B McLafferty Loss of Propene (C₃H₆) -42 Da MolIon->McLafferty Path C Fragment1 Acylium Ion m/z 83 Alpha1->Fragment1 Fragment2 Radical Cation m/z 84 Alpha2->Fragment2 Fragment3 Radical Cation m/z 98 McLafferty->Fragment3

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Butylcyclopentanone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. When handling specialized reagents like 2-Butylcyclopentanone, a clear and actionable personal protective equipment (PPE) plan is not just a regulatory requirement; it is the bedrock of a secure and efficient laboratory environment. This guide provides an in-depth, scientifically grounded approach to selecting, using, and disposing of PPE for this compound, ensuring both personal safety and the preservation of your research.

Understanding the Hazards of this compound

  • Flammability: These compounds are flammable liquids and vapors.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

  • Skin Irritation: Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.

Given these hazards, a multi-faceted PPE approach is essential to create a reliable barrier between the researcher and the chemical.

Core Principles of PPE Selection

The selection of appropriate PPE is a critical step that requires a thorough risk assessment of the planned procedures. The following principles should guide your choices:

  • Task-Specific Protection: The level of PPE should be commensurate with the scale and nature of the work being performed. Handling small quantities in a well-ventilated fume hood will require a different level of protection than a large-scale synthesis.

  • Material Compatibility: Not all protective materials are created equal. The choice of glove material, for instance, must be based on its resistance to breakthrough from ketones.

  • Proper Fit and Comfort: Ill-fitting PPE can be as dangerous as no PPE at all. Ensure that all equipment fits properly and allows for the necessary dexterity to perform tasks safely.

Recommended Personal Protective Equipment for this compound

Based on the hazard profile of similar ketones, the following PPE is recommended when handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes of this compound, which can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber for intermittent contact).Prevents skin contact, which can lead to irritation.[6] Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat or chemical-resistant apron.Protects against splashes and minimizes the risk of flammable liquid soaking into personal clothing.
Respiratory Protection Typically not required for small-scale use in a certified chemical fume hood. For larger quantities or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before use.

  • Eye Protection: Put on your safety glasses, goggles, or face shield.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Eye Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_operations Operations & Disposal Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Procedure (e.g., transfer, reaction) AssessVolume->AssessProcedure SmallScale Small Scale / Fume Hood AssessProcedure->SmallScale Low Risk LargeScale Large Scale / Poor Ventilation AssessProcedure->LargeScale High Risk StandardPPE Standard PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Face Shield - Chemical Resistant Gloves - Chemical Apron - Respirator (as needed) LargeScale->EnhancedPPE Handling Safe Handling in Designated Area StandardPPE->Handling EnhancedPPE->Handling Disposal Dispose of Contaminated PPE and Chemical Waste per Institutional Guidelines Handling->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound

Disposal Plan: A Critical Final Step

Proper disposal of contaminated PPE and chemical waste is essential to protect both laboratory personnel and the environment.

  • Contaminated Gloves and Disposable PPE: Dispose of these items in a designated hazardous waste container immediately after use. Do not discard them in regular trash receptacles.

  • This compound Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Follow your institution's hazardous waste disposal procedures.[7]

  • Spill Cleanup: In the event of a spill, use an inert absorbent material to contain the liquid.[7] The contaminated absorbent material must then be disposed of as hazardous waste.

By adhering to these guidelines, you can create a robust safety framework for the handling of this compound, fostering a culture of safety and responsibility within your research environment.

References

  • Loba Chemie. (2016, May 25). CYCLOPENTANONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary: CYCLOPENTANONE. Retrieved from [Link]

  • Carl Roth. (Date not available). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • Carl Roth. (Date not available). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • PubChem. Cyclopentanone, 2-butyl-. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (Date not available). Process for production of substituted cyclopentanone.
  • Organic Syntheses. (Date not available). Working with Hazardous Chemicals. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Organic Syntheses. (Date not available). cyclopentanone. Retrieved from [Link]

  • Sunnyside Corporation. (2005, September 15). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023, March 24). Safety Guide for Butanone (Methyl Ethyl Ketone). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.